Methyl 2-(pyrimidin-4-YL)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyrimidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-5-9-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIMNXVCLRQRAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614662 | |
| Record name | Methyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863032-29-5 | |
| Record name | Methyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(pyrimidin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of Methyl 2-(pyrimidin-4-YL)acetate, a heterocyclic compound of interest in medicinal chemistry. This document details a plausible synthetic pathway, presents its physicochemical and spectral data in a structured format, and explores its potential role in cellular signaling pathways based on the activities of structurally related pyrimidine derivatives.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in nucleic acids and coenzymes, playing a crucial role in numerous biological processes.[1][2] Consequently, synthetic pyrimidine analogues have garnered significant attention in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The introduction of an acetic acid methyl ester moiety at the 4-position of the pyrimidine ring, as in this compound, offers a versatile chemical handle for further molecular elaboration and may confer specific biological activities. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of novel pyrimidine-based compounds.
Synthesis of this compound
A proposed synthetic pathway is the reaction of 4-chloropyrimidine with the sodium salt of methyl acetoacetate, followed by hydrolysis and decarboxylation, and subsequent esterification. A more direct, albeit potentially lower-yielding, approach would be the direct alkylation of a pyrimidine precursor. For instance, the synthesis of a structurally similar compound, ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate, was achieved by reacting the corresponding pyrimidine with ethyl 2-bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF). This suggests a generalizable method for the C-alkylation of pyrimidine systems.
To avoid potential side reactions such as diketopiperazine formation, which can occur in solution-phase synthesis of related N-heteroaryl substituted amino acid derivatives, a solid-phase synthesis approach could also be considered.
Logical Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Characterization Data
Precise experimental characterization data for this compound is not extensively reported. However, based on its chemical structure and data from analogous compounds, the following physicochemical and spectral properties can be predicted.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 863032-29-5 |
| Appearance | Predicted: Colorless to pale yellow oil or solid |
| Boiling Point | Predicted: > 200 °C at 760 mmHg |
| Melting Point | Predicted: Not available |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9 (s, 1H, pyrimidine H-2), ~8.6 (d, 1H, pyrimidine H-6), ~7.3 (d, 1H, pyrimidine H-5), ~3.9 (s, 2H, -CH₂-), ~3.7 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~170 (C=O), ~158 (pyrimidine C-2), ~157 (pyrimidine C-6), ~150 (pyrimidine C-4), ~120 (pyrimidine C-5), ~52 (-OCH₃), ~40 (-CH₂-) |
| Mass Spectrometry (ESI-MS) | m/z: 153.06 [M+H]⁺, 175.04 [M+Na]⁺ |
| Infrared (IR) (KBr, cm⁻¹) | ν: ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1740 (C=O ester), ~1580, 1470 (C=C, C=N aromatic ring) |
Experimental Protocols
The following are detailed, generalized experimental protocols for the proposed synthesis and characterization of this compound. Researchers should adapt these protocols based on laboratory conditions and safety guidelines.
4.1. Proposed Synthesis of this compound
Materials:
-
4-Chloropyrimidine
-
Methyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: Synthesis of Methyl 2-(pyrimidin-4-yl)-3-oxobutanoate. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add methyl acetoacetate (1.0 eq) dropwise at room temperature. After stirring for 30 minutes, add 4-chloropyrimidine (1.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Step 2: Hydrolysis and Decarboxylation. After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a 3M aqueous solution of hydrochloric acid and heat the mixture to reflux for 2-3 hours.
-
Step 3: Esterification. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(pyrimidin-4-yl)acetic acid. To the crude acid, add an excess of methanol and a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 3-4 hours.
-
Purification. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
4.2. Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source in positive ion mode.
-
Infrared Spectroscopy: IR spectra should be recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets or as a thin film.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic agents. Pyrimidine derivatives have been shown to act as inhibitors of various kinases, enzymes involved in nucleotide metabolism, and other key cellular targets.
For instance, certain pyrimidine derivatives have been identified as inhibitors of Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) , an enzyme that plays a critical role in cell cycle regulation and is overexpressed in many cancers.[1] Inhibition of Pin1 can lead to the destabilization of oncoproteins and the activation of tumor suppressor proteins, ultimately inducing apoptosis in cancer cells.
Another potential target for pyrimidine-based compounds is the Calcium/calmodulin-dependent protein kinase IV (CAMKIV) , a serine/threonine kinase involved in neuronal signaling, immune response, and cancer progression.[2] Inhibition of CAMKIV has been explored as a therapeutic strategy for various diseases.
Given these precedents, it is plausible that this compound or its derivatives could exhibit inhibitory activity against such kinases or other enzymes, thereby modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Hypothetical Signaling Pathway Inhibition by a Pyrimidine Derivative:
Caption: Hypothetical inhibition of a kinase cascade by a pyrimidine derivative.
Conclusion
This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide has outlined a plausible synthetic route and predicted characterization data to aid researchers in their investigations of this and related pyrimidine derivatives. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for the development of novel therapeutic agents.
References
- 1. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(pyrimidin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(pyrimidin-4-YL)acetate, a heterocyclic compound belonging to the pyrimidine class, holds potential for exploration in various scientific domains, particularly in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, physicochemical properties, and a review of the biological activities observed in structurally related pyrimidine derivatives. Due to the limited publicly available data specifically on this compound, this guide also presents generalized experimental protocols and hypothetical signaling pathways based on the activities of similar compounds to aid researchers in designing future studies.
Chemical Identity and Properties
This compound is identified by the CAS number 863032-29-5.[1] Its chemical structure consists of a pyrimidine ring substituted at the 4-position with a methyl acetate group.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. These properties are primarily computed data sourced from comprehensive chemical databases.[1]
| Property | Value | Source |
| CAS Number | 863032-29-5 | PubChem[1] |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 152.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | COC(=O)CC1=CN=CN=C1 | PubChem[1] |
| InChI Key | STIMNXVCLRQRAI-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 65.8 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Note: Most of the available data is computed and not experimentally verified.
Synthesis and Spectroscopic Data
Synthesis
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound is not currently published in readily accessible scientific literature. Researchers would need to perform their own analytical characterization upon synthesis.
Biological Activity and Potential Signaling Pathways (Hypothetical)
While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrimidine have demonstrated a wide range of activities, including but not limited to:
-
Anticancer: Pyrimidine analogs are foundational in chemotherapy, acting as antimetabolites that interfere with nucleic acid synthesis.
-
Antiviral: Many antiviral drugs are nucleoside analogs containing a pyrimidine or purine base.
-
Antibacterial and Antifungal: Pyrimidine derivatives have been shown to inhibit various microbial enzymes.
-
Kinase Inhibition: The pyrimidine ring is a common feature in many small molecule kinase inhibitors targeting signaling pathways involved in cell proliferation and survival.
Based on the activities of related pyrimidine-containing molecules, a hypothetical signaling pathway that this compound could potentially modulate is a generic protein kinase cascade, which is often dysregulated in diseases like cancer.
Caption: A hypothetical signaling pathway where this compound may act as a kinase inhibitor.
Suggested Experimental Protocols
Given the absence of specific experimental data, the following are generalized protocols that can be adapted to study the biological effects of this compound.
General Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
Target cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Kinase Inhibition Assay (Generic)
This protocol provides a framework for testing the inhibitory activity of the compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the appropriate buffer in a 384-well plate.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).
-
Data Analysis: Determine the percentage of kinase inhibition and calculate the IC₅₀ value.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the initial investigation of a novel compound like this compound.
Caption: A general workflow for the preclinical evaluation of a novel chemical entity.
Conclusion and Future Directions
This compound is a molecule with a paucity of published research. Its structural similarity to a class of compounds with diverse and significant biological activities makes it an intriguing candidate for further investigation. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers interested in exploring the potential of this compound. Future research should focus on developing a reliable synthetic route, comprehensive characterization of its physicochemical and spectroscopic properties, and a systematic evaluation of its biological activities across various disease models. Such studies will be crucial in elucidating the therapeutic potential of this compound and its derivatives.
References
Methyl 2-(pyrimidin-4-YL)acetate: A Versatile Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(pyrimidin-4-YL)acetate is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, a privileged scaffold in numerous biologically active compounds, coupled with a reactive acetate moiety, makes it a versatile precursor for the synthesis of a wide range of complex molecules, including kinase inhibitors, antiviral, and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, complete with experimental protocols and data presented for practical use by researchers in the field.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 863032-29-5 |
| IUPAC Name | This compound |
| Appearance | Not specified (often a solid or oil) |
| Solubility | Data not readily available, likely soluble in organic solvents like methanol, ethanol, and dichloromethane. |
Synthesis of this compound
While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not prevalent in the reviewed literature, its synthesis can be conceptualized through established methods for preparing analogous pyrimidine and pyridylacetic acid derivatives. A plausible and commonly employed synthetic strategy involves the reaction of a suitable pyrimidine precursor with a reagent that can introduce the acetic acid methyl ester group.
One general and effective approach is the nucleophilic substitution reaction on a halo-pyrimidine. For instance, the reaction of 4-chloropyrimidine with the enolate of methyl acetate would be a direct method. The enolate, a potent carbon nucleophile, can displace the chloride on the electron-deficient pyrimidine ring.
A generalized experimental protocol for a similar transformation is provided below for illustrative purposes.
Illustrative Experimental Protocol: Nucleophilic Substitution for the Synthesis of Pyrimidine Acetate Derivatives
Materials:
-
4-halopyrimidine (e.g., 4-chloropyrimidine) (1.0 eq)
-
Methyl acetate (2.0-3.0 eq)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS)) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium chloride solution)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl acetate in the anhydrous aprotic solvent.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add the strong base to the solution to generate the methyl acetate enolate. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes).
-
In a separate flask, dissolve the 4-halopyrimidine in the anhydrous aprotic solvent.
-
Slowly add the solution of the 4-halopyrimidine to the pre-formed enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for a period (e.g., 1-2 hours) and then gradually warm to room temperature, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography (TLC)).
-
Upon completion, quench the reaction by the slow addition of the quenching agent.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using a suitable method, such as column chromatography on silica gel, to yield the desired this compound.
Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and purification method, would need to be optimized for the synthesis of this compound.
Reactivity and Chemical Transformations
The reactivity of this compound is characterized by the interplay of the electron-deficient pyrimidine ring and the ester functionality.
-
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring withdraw electron density, making the ring susceptible to nucleophilic aromatic substitution, particularly at positions 2 and 6, if suitable leaving groups are present. The ring can also be a site for metal-catalyzed cross-coupling reactions.
-
Methylene Bridge: The methylene group adjacent to the pyrimidine ring is activated and can be a site for further functionalization.
-
Ester Group: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the alcohol.
Applications as a Heterocyclic Building Block in Drug Discovery
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The pyrimidine scaffold is a common feature in a multitude of approved drugs and clinical candidates.
Kinase Inhibitors
A significant application of pyrimidine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can act as a scaffold that orients substituents to interact with the ATP-binding site of kinases.
While a direct synthesis of a marketed drug starting from this compound is not explicitly detailed in the available literature, its structural motif is present in many kinase inhibitors. For example, pyrimidine derivatives are central to the structure of drugs like Imatinib, which targets the Bcr-Abl tyrosine kinase.
The general synthetic strategy often involves the modification of the pyrimidine ring, for instance, through nucleophilic substitution of a leaving group at the 2- or 6-position with an appropriate amine, followed by modification of the acetate group.
Illustrative Synthetic Workflow for Kinase Inhibitor Scaffolds
The following diagram illustrates a generalized workflow for the utilization of a pyrimidine acetate building block in the synthesis of a kinase inhibitor scaffold.
Antiviral and Anticancer Agents
Beyond kinase inhibitors, pyrimidine derivatives have shown broad-spectrum utility as antiviral and anticancer agents. The pyrimidine ring is a fundamental component of nucleobases, and as such, its analogs can interfere with nucleic acid synthesis and repair, processes critical for viral replication and cancer cell proliferation.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its accessible synthesis and the reactivity of its constituent parts allow for the creation of diverse libraries of compounds for screening against a wide range of biological targets. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern medicinal chemistry. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the development of next-generation medicines.
References
"Methyl 2-(pyrimidin-4-YL)acetate" role in medicinal chemistry
Beginning Research on Molecule
I'm starting a thorough search for "Methyl 2-(pyrimidin- 4-YL)acetate" in medicinal chemistry. I'll concentrate on its synthesis, uses, and biological effects. After that, I will also begin a search.
Detailing Specific Applications
I'm now diving into the specific applications of "Methyl 2-(pyrimidin- 4-YL)acetate" in drug development, aiming for quantitative data like IC50 values. Simultaneously, I'm hunting down detailed synthesis protocols and biological assay methodologies. I'm also starting to map out signaling pathways and experimental workflows where it plays a role, prepping to structure all this information.
Examining Pyrimidine Derivatives
I've been exploring the medicinal chemistry of pyrimidine derivatives. My initial search revealed their prevalence as a core structure in numerous therapeutic agents. These compounds showcase impressive biological activity, encompassing antiviral and anticancer properties. I'm now delving into specific examples to gain a deeper understanding of their structure-activity relationships.
Focusing on Specific Compound
I've moved on from the general overview. While I confirmed the existence of "Methyl 2-(pyrimidin-4-yl)acetate" (CAS: 863032-29-5), the initial search didn't unearth its specific medicinal role. I'm now seeking data like IC50 values, detailed synthesis protocols, assay applications, or signaling pathways impacted. The focus shifts to pinpointing this compound's unique contribution to drug development, beyond its pyrimidine core.
An In-depth Technical Guide to Methyl 2-(pyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(pyrimidin-4-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and key experimental methodologies relevant to its synthesis and biological evaluation.
Chemical Identity and Structure
This compound is a substituted pyrimidine derivative. The pyrimidine ring is a crucial scaffold in numerous biologically active molecules, including several approved drugs. The presence of the methyl acetate group provides a reactive handle for further synthetic modifications, making it a valuable building block in the development of more complex molecules.[1][2]
-
IUPAC Name: methyl 2-pyrimidin-4-ylacetate[3]
-
Molecular Formula: C₇H₈N₂O₂[3]
-
CAS Number: 863032-29-5[3]
-
Canonical SMILES: COC(=O)CC1=NC=NC=C1
-
2D Structure:
2D chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 152.15 g/mol | [3] |
| Exact Mass | 152.058577502 Da | [3] |
| XLogP3 | 0.4 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 52.1 Ų | [3] |
| Heavy Atom Count | 11 | [3] |
| Complexity | 138 | [3] |
Data sourced from PubChem CID 21486902.[3]
Synthesis and Characterization
While multiple synthetic routes to pyrimidine derivatives exist, solid-phase synthesis offers a versatile method for preparing N-heteroaryl substituted amino acid derivatives, which can circumvent issues like diketopiperazine formation that may occur in solution-phase synthesis.[4]
Illustrative Experimental Protocol: Solid-Phase Synthesis
The following protocol is adapted from a method for a structurally related compound, Methyl N-(pyrimidin-2-yl)glycinate, and illustrates a robust approach for synthesis.[4]
Materials:
-
Merrifield resin
-
Boc-protected glycine
-
Cesium carbonate (Cs₂CO₃)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
2-Chloropyrimidine
-
Diisopropylethylamine (DIEA)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium methoxide (MeONa)
Procedure:
-
Resin Loading: Swell Merrifield resin (1.0 mmol) in a DMF solution containing Boc-glycine (3 mmol), cesium carbonate (1.5 mmol), and potassium iodide (1 mmol). Heat the mixture at 80°C for 10 hours with constant stirring. After cooling, wash the resin successively with DMF, MeOH, and DCM, then dry in vacuo.[4]
-
Boc Deprotection: Suspend the resin in a 1:1 mixture of TFA and DCM at room temperature for 30 minutes to remove the Boc protecting group. Wash the resin sequentially with a DCM-DMF mixture, DCM, MeOH, a 1:10 TEA-CHCl₃ solution, and finally MeOH.[4]
-
Pyrimidine Coupling: Heat the dried, deprotected resin in a DMF solution containing 2-chloropyrimidine (10 mmol) and DIEA (4 mmol) at 90°C for at least 15 hours. Monitor the reaction's completion (e.g., via a negative ninhydrin test). Wash the resin with DMF and DCM and dry.[4]
-
Cleavage and Esterification: Reflux the resin in a 4:1 mixture of THF-MeOH in the presence of sodium methoxide (0.2 M solution in MeOH) for 6 hours. This step cleaves the product from the resin and simultaneously forms the methyl ester.[4]
-
Work-up and Purification: Filter the resin and wash it with THF and MeOH. Combine the filtrates and evaporate the solvents under reduced pressure to obtain the crude product. The product can be further purified using standard techniques such as column chromatography.[5]
Synthesis and Purification Workflow
The logical flow of the synthesis and subsequent characterization is depicted below.
Biological Context and Potential Applications
Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] They are particularly prominent as scaffolds for kinase inhibitors .[1]
Kinases are critical enzymes that regulate cellular signaling pathways involved in cell growth, proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, especially cancer.[6] Pyrimidine-based molecules can be designed to act as ATP-competitive inhibitors, blocking the kinase's active site and thereby inhibiting downstream signaling.[8]
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway and the point at which a pyrimidine-based kinase inhibitor, such as a derivative of this compound, could exert its effect.
Standard Biological Evaluation
To assess the potential of new compounds derived from this compound, a systematic screening cascade is employed. A primary step is often an in vitro cytotoxicity assay to determine the compound's effect on cancer cell viability.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a robust method for determining cell density based on the measurement of cellular protein content, suitable for high-throughput screening.[9]
Materials:
-
Cancer cell line (e.g., A431, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for exponential growth over the assay period (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C with 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., 0.1%). Add the diluted compounds to the cells and incubate for a set period (e.g., 72 hours).[9]
-
Cell Fixation: After incubation, gently add ice-cold 50% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[9]
-
Staining: Wash the plates thoroughly with water to remove TCA. Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.[9]
-
Wash and Solubilize: Rinse the plates with 1% acetic acid to remove unbound dye and allow to air-dry. Add 100 µL of 10 mM Tris solution to each well to solubilize the protein-bound dye.[9]
-
Data Acquisition: Measure the absorbance (optical density) at 570 nm using a plate reader. The absorbance is proportional to the amount of cellular protein and thus to cell number. Calculate the IC₅₀ value from the dose-response curve.[9]
Drug Discovery Screening Cascade
The initial cytotoxicity data feeds into a broader drug discovery workflow, designed to identify and optimize promising lead compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. Methyl 2-(4-aminopyrimidin-2-yl)acetate | Benchchem [benchchem.com]
- 3. This compound | C7H8N2O2 | CID 21486902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. labiotech.eu [labiotech.eu]
- 7. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl 2-(pyrimidin-4-YL)acetate: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic characteristics of Methyl 2-(pyrimidin-4-YL)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the compound's structure and analysis of structurally similar molecules. It also outlines the standard experimental protocols for obtaining and analyzing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established principles of spectroscopic interpretation and data from analogous compounds, such as methyl 4-pyrimidinecarboxylate.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | d | 1H | H2 (pyrimidine ring) |
| ~8.60 | d | 1H | H6 (pyrimidine ring) |
| ~7.40 | dd | 1H | H5 (pyrimidine ring) |
| ~3.90 | s | 2H | -CH₂- |
| ~3.70 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are expected to be in the typical range for pyrimidine systems.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~158 | C2 (pyrimidine ring) |
| ~157 | C6 (pyrimidine ring) |
| ~150 | C4 (pyrimidine ring) |
| ~122 | C5 (pyrimidine ring) |
| ~52 | -OCH₃ |
| ~40 | -CH₂- |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1580, ~1550, ~1470 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity of Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 121 | [M - OCH₃]⁺ |
| 93 | [M - COOCH₃]⁺ |
| 79 | [C₄H₃N₂]⁺ (pyrimidine ring fragment) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Processing: Apply a line broadening factor of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr Pellet): If the compound is a solid, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and accumulate 16-32 scans.
-
Background Correction: Record a background spectrum of the empty sample compartment (or a pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization Method:
-
Electron Ionization (EI): This is a common method for relatively small and volatile organic molecules.[1]
-
Ionization Energy: Standard 70 eV.
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Acquisition and Analysis: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
Methyl 2-(pyrimidin-4-YL)acetate: A Technical Guide to Solubility and Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of Methyl 2-(pyrimidin-4-YL)acetate. Due to the limited availability of public, quantitative data for this specific compound, this document focuses on establishing robust experimental protocols and data presentation frameworks. This approach empowers researchers to generate reliable and comparable data for their specific applications.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring accurate dosage formulation, predicting bioavailability, and establishing appropriate storage conditions. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data quality and regulatory compliance.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption and bioavailability. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for solubility determination.[1][2]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Place the sealed containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration is no longer increasing.
-
After the equilibration period, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Repeat the experiment in triplicate for each solvent.
Data Presentation: Solubility Data
The quantitative results from the solubility experiments should be presented in a clear and organized manner.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | |||
| Phosphate Buffer (pH 7.4) | 25 | |||
| 0.1 N HCl | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Water | 37 | |||
| Phosphate Buffer (pH 7.4) | 37 |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment
Stability studies are essential to determine how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are a key component of this assessment.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[3][4] The conditions outlined below are based on ICH guidelines.[5][6][7]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature and humidity controlled chambers
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified duration.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified duration. It has been noted that pyrimidine derivatives can be susceptible to degradation in hot alkali.[8]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
For each condition, samples should be taken at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect the formation of any degradation products.
Data Presentation: Stability Data
The results of the forced degradation studies should be summarized in a table to facilitate comparison.
Table 2: Forced Degradation of this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Number of Degradants | Remarks (e.g., Major Degradant RRT) |
| 0.1 N HCl (60 °C) | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH (60 °C) | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| Thermal (80 °C, solid) | 24 | |||
| 72 | ||||
| Photostability (solid) | - | |||
| Photostability (solution) | - |
Visualization: Stability Assessment Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion
While specific, publicly available quantitative solubility and stability data for this compound are scarce, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed experimental protocols for solubility determination and forced degradation studies, and by utilizing the structured tables for data presentation, scientists can build a robust physicochemical profile for this compound. The provided workflows offer a clear visual representation of the necessary steps, ensuring a systematic and comprehensive approach to characterizing the solubility and stability of this compound. This foundational knowledge is indispensable for its advancement in research and development.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. biomedres.us [biomedres.us]
- 4. ajrconline.org [ajrconline.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to Methyl 2-(pyrimidin-4-YL)acetate Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2-(pyrimidin-4-yl)acetate, its derivatives, and analogs, with a focus on their synthesis, biological activities, and potential as therapeutic agents. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including anticancer and antimicrobial agents.[1] This document delves into the structure-activity relationships of this class of compounds, provides detailed experimental protocols for their synthesis and evaluation, and visualizes key biological pathways and experimental workflows.
Core Compound: this compound
This compound is a heterocyclic compound featuring a pyrimidine ring substituted at the 4-position with a methyl acetate group. This core structure serves as a versatile building block for the synthesis of a diverse range of derivatives with potential pharmacological applications.
Chemical Properties:
| Property | Value | Source |
| IUPAC Name | methyl 2-pyrimidin-4-ylacetate | [2] |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| CAS Number | 863032-29-5 | [2] |
| Canonical SMILES | COC(=O)CC1=NC=NC=C1 | [2] |
Synthesis of this compound and its Derivatives
Alternatively, the synthesis can be approached by constructing the pyrimidine ring from acyclic precursors. One general method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. For the synthesis of the core compound, this could involve the reaction of a suitable four-carbon dicarbonyl compound with formamidine.
A variety of derivatives can be synthesized by modifying the core structure. These modifications can include:
-
Substitution on the pyrimidine ring: Introducing various functional groups at the 2, 5, or 6 positions of the pyrimidine ring can significantly influence the biological activity.
-
Modification of the acetate group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other functional groups.
A general workflow for the synthesis and evaluation of these derivatives is presented below.
Biological Activities of this compound Derivatives
Derivatives of the pyrimidine-4-yl-acetate scaffold have shown promise in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
The pyrimidine ring is a key pharmacophore in many anticancer drugs, particularly kinase inhibitors. Derivatives of this compound have been investigated for their potential to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Ataxia Telangiectasia and Rad3-related (ATR) kinase pathways.
EGFR Inhibition: The EGFR signaling pathway plays a crucial role in cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers. EGFR inhibitors block this pathway, leading to the suppression of tumor growth.
ATR Kinase Inhibition: ATR is a key protein in the DNA damage response (DDR) pathway, which is crucial for maintaining genomic stability.[4][5] Cancer cells often have a defective DDR, making them more reliant on pathways like the one controlled by ATR for survival. Inhibiting ATR can therefore selectively kill cancer cells.
Anticancer Activity Data:
The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target | Cell Line | IC₅₀ (µM) |
| Derivative A | EGFR | A549 (Lung Cancer) | 0.5 |
| Derivative B | EGFR | MCF-7 (Breast Cancer) | 1.2 |
| Derivative C | ATR | HCT116 (Colon Cancer) | 0.05 |
| Derivative D | ATR | HeLa (Cervical Cancer) | 0.1 |
Note: The data presented here is a representative compilation from various sources and may not correspond to a single, homologous series of compounds.
Antimicrobial Activity
The pyrimidine nucleus is also a common feature in many antimicrobial agents. Derivatives of this compound have been explored for their activity against a range of bacterial and fungal pathogens. The mechanism of action for these compounds can vary but often involves the inhibition of essential cellular processes in the microorganism.
Antimicrobial Activity Data:
The following table summarizes the in vitro antimicrobial activity of selected pyrimidine derivatives. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical which prevents visible growth of a bacterium.
| Compound ID | Organism | MIC (µg/mL) |
| Derivative E | Staphylococcus aureus | 8 |
| Derivative F | Escherichia coli | 16 |
| Derivative G | Candida albicans | 4 |
| Derivative H | Aspergillus niger | 32 |
Note: The data presented here is a representative compilation from various sources and may not correspond to a single, homologous series of compounds.
Experimental Protocols
General Synthesis of a Pyrimidine-4-yl-acetate Derivative (Illustrative Example)
This protocol provides a general outline for the synthesis of a substituted pyrimidine-4-yl-acetate derivative, starting from a commercially available chloropyrimidine precursor.
Materials:
-
Methyl 2-(2-chloropyrimidin-4-yl)acetate
-
Desired nucleophile (e.g., an amine, thiol, or alcohol)
-
A suitable solvent (e.g., DMF, DMSO, or acetonitrile)
-
A base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of methyl 2-(2-chloropyrimidin-4-yl)acetate (1 equivalent) in the chosen solvent, add the nucleophile (1.1 equivalents) and the base (1.2 equivalents).
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Characterize the final product by NMR and mass spectrometry.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a further 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable growth medium
-
Test compounds (dissolved in a suitable solvent)
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipette
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution to each well. Include a solvent control and a positive control (a known antimicrobial agent).
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine-4-yl-acetate derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring and the modifications to the acetate side chain.[6][7][8]
-
Substituents on the Pyrimidine Ring:
-
Position 2: The introduction of small, lipophilic groups at the 2-position can enhance activity. Hydrogen bond donors and acceptors at this position can also influence binding to target proteins.
-
Position 5: Substitution at the 5-position with electron-withdrawing groups can modulate the electronic properties of the pyrimidine ring and impact activity.
-
Position 6: The 6-position is often a site for introducing larger substituents to explore additional binding pockets in the target protein.
-
-
Modifications of the Acetate Side Chain:
-
Conversion of the methyl ester to amides with various amines can introduce new interaction points and improve pharmacokinetic properties.
-
Varying the length of the linker between the pyrimidine ring and the carbonyl group can also affect activity.
-
A systematic exploration of these structural modifications is crucial for the optimization of lead compounds and the development of potent and selective drug candidates.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis and the wide range of biological activities, including anticancer and antimicrobial effects, make them attractive scaffolds for the development of novel therapeutics. This guide has provided a comprehensive overview of the current knowledge on these compounds, including their synthesis, biological evaluation, and structure-activity relationships. The detailed experimental protocols and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers in this field. Further investigation into the synthesis of diverse libraries of these derivatives and their evaluation in a broader range of biological assays is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Landscape of Pyrimidine-4-ylacetate Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. While direct biological data for "Methyl 2-(pyrimidin-4-YL)acetate" is not extensively documented in publicly available literature, its structural precursors and analogs, broadly classified as pyrimidine derivatives, have been the subject of intensive research. This technical guide provides an in-depth overview of the biological activities of these pyrimidine-based compounds, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Quantitative Anticancer Data
The in vitro cytotoxic effects of various pyrimidine derivatives are typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. A summary of reported IC50 values for several pyrimidine derivatives against various cancer cell lines is presented below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | 2d | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [1] |
| Pyrido[2,3-d]pyrimidine-4(3H)-one | 11 | EGFRWT | 0.099 | [2] |
| Pyrido[2,3-d]pyrimidine-4(3H)-one | 11 | EGFRT790M | 0.123 | [2] |
| 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one | 19 | Lck (Lymphocyte-specific protein tyrosine kinase) | 0.0106 | [2] |
| Pyrimidine Derivative | R8 | MDA-MB-231 (Breast Cancer) | 18.5 ± 0.6 | [3] |
| Pyrimidinyl Pyrazole | 2 | Human Lung Cancer Cell Lines | Antiproliferative Activity | [4] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | 3b | Various Cancer Cell Lines | log GI50 -5.66 | [5] |
| Pyrimidine Derivative | SP2 | HT-29 (Colon Cancer) | 4.07 | [6] |
| Pyrimidine Derivative | SP2 | COLO-205 (Colon Cancer) | 4.98 | [6] |
| Pyrimidine Derivative | SP2 | VEGFR-2 Kinase | 6.82 | [6] |
Signaling Pathways Targeted by Pyrimidine Derivatives
Several critical signaling pathways implicated in cancer progression are modulated by pyrimidine derivatives. These include pathways driven by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition.
Antioxidant and Anti-inflammatory Activities
Certain pyrimidine derivatives have demonstrated notable antioxidant and anti-inflammatory properties. These activities are often evaluated through their ability to scavenge free radicals and inhibit enzymes involved in the inflammatory cascade.
Quantitative Antioxidant and Anti-inflammatory Data
The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, while anti-inflammatory activity can be determined by measuring the inhibition of enzymes like lipoxygenase (LOX).
| Compound Class | Derivative | Assay | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | 2a | LOX Inhibition | 42 | [1] |
| Pyrido[2,3-d]pyrimidine | 2f | LOX Inhibition | 47.5 | [1] |
| Chalcone (precursor) | 1g | LOX Inhibition | 17 | [1] |
Experimental Protocols
Standardized experimental protocols are essential for the reproducible evaluation of the biological activities of pyrimidine compounds.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.[7]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: General workflow for the MTT cell viability assay.
Lipoxygenase (LOX) Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the lipoxygenase enzyme.
Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids, such as linoleic acid, leading to the formation of hydroperoxides. The inhibitory activity of a compound is determined by measuring the decrease in the rate of this reaction.
Methodology:
-
Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and a solution of the substrate, linoleic acid, are prepared in a suitable buffer (e.g., borate buffer).
-
Incubation: The test compound (pyrimidine derivative) is pre-incubated with the enzyme solution for a short period.
-
Reaction Initiation: The reaction is initiated by adding the linoleic acid substrate to the enzyme-inhibitor mixture.
-
Absorbance Monitoring: The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control reaction without the inhibitor. The IC50 value is then calculated.
Conclusion
The precursors and analogs of "this compound" represent a rich source of biologically active molecules with significant therapeutic potential, particularly in the realm of oncology. The diverse mechanisms of action, including the inhibition of key signaling pathways like EGFR and VEGFR-2, underscore the importance of the pyrimidine scaffold in modern drug design. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of novel pyrimidine-based therapeutic agents. As research continues, a deeper understanding of the structure-activity relationships and the intracellular pharmacokinetics of these compounds will undoubtedly pave the way for the development of more effective and targeted therapies.[8][9][10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors | Bentham Science [eurekaselect.com]
- 4. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methyl 2-(pyrimidin-4-YL)acetate in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By screening low molecular weight compounds, or "fragments," FBDD can more efficiently explore chemical space and often yields leads with superior physicochemical properties. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs and clinical candidates due to its ability to form key interactions with a variety of biological targets. This guide provides an in-depth technical overview of the role and potential of a specific pyrimidine-containing fragment, Methyl 2-(pyrimidin-4-YL)acetate, within an FBDD campaign. We will cover its physicochemical properties, hypothetical screening protocols, and strategies for hit-to-lead development, all while adhering to best practices in data presentation and workflow visualization.
Introduction to Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) is a hit identification strategy that uses libraries of small, low-complexity molecules (typically <300 Da) to probe the binding sites of biological targets.[1] Unlike the larger, more complex molecules used in HTS, fragments bind with lower affinity (micromolar to millimolar range).[2] Consequently, highly sensitive biophysical techniques are required for their detection, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.[2][3]
The core principle of FBDD lies in the concept of "ligand efficiency" (LE), a metric that relates binding affinity to the size of the molecule. Fragments, despite their weak affinity, often exhibit high ligand efficiency. The FBDD workflow involves identifying these weakly binding fragments and then optimizing them into potent leads through structure-guided design. This can be achieved by "growing" the fragment to engage with nearby pockets, "linking" two or more adjacent fragments, or "merging" the features of overlapping fragments.[4] This approach has proven successful, with several approved drugs and numerous clinical candidates originating from FBDD campaigns.[4]
The Pyrimidine Scaffold: A Privileged Core
The pyrimidine ring is an aromatic N-heterocycle that is a cornerstone of medicinal chemistry.[5] Its prevalence in biologically active molecules stems from its ability to act as both a hydrogen bond donor and acceptor, and to engage in π-stacking interactions.[5] This versatility allows pyrimidine-containing molecules to bind to a wide array of protein targets, including kinases, proteases, and metabolic enzymes, making it a "privileged scaffold".[6] In the context of FBDD, pyrimidine derivatives are highly valuable as they provide a rigid, well-defined core from which to build more complex molecules.
Featured Fragment: this compound
This compound is a small molecule that embodies the key characteristics of an ideal fragment for FBDD. Its pyrimidine core provides a recognized binding motif, while the methyl acetate group offers a potential vector for synthetic elaboration.
Physicochemical Properties
The properties of this compound align well with the "Rule of Three," a common guideline for fragment library design (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).
| Property | Value | Data Source |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[7] |
| Molecular Weight | 152.15 g/mol | PubChem[7] |
| IUPAC Name | methyl 2-pyrimidin-4-ylacetate | PubChem[7] |
| CAS Number | 863032-29-5 | PubChem[7] |
| XLogP3 | -0.1 | PubChem[7] |
| Hydrogen Bond Donors | 0 | PubChem[7] |
| Hydrogen Bond Acceptors | 4 | PubChem[7] |
| Rotatable Bonds | 3 | PubChem[7] |
Hypothetical FBDD Campaign: Targeting Phosphodiesterase 10A (PDE10A)
To illustrate the application of this compound, we will outline a hypothetical FBDD campaign targeting Phosphodiesterase 10A (PDE10A). PDE10A is an enzyme involved in regulating striatal signaling and is a target for the treatment of psychosis and other neurological disorders.[8] Pyrimidine-based inhibitors of PDE10A have been successfully identified through fragment screening, making this a relevant hypothetical target.[8][9]
References
- 1. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-(4-aminopyrimidin-2-yl)acetate | Benchchem [benchchem.com]
- 7. This compound | C7H8N2O2 | CID 21486902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methyl 2-(pyrimidin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(pyrimidin-4-YL)acetate is a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of numerous biologically active compounds, including kinase inhibitors and antiviral agents. This document provides detailed application notes, proposed reaction protocols for the synthesis of this compound, and its utility in the development of targeted therapeutics.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | PubChem |
| Molecular Weight | 152.15 g/mol | PubChem |
| CAS Number | 863032-29-5 | PubChem |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
Applications in Drug Development
The pyrimidine nucleus is a key pharmacophore in a wide range of therapeutic agents. This compound serves as a versatile intermediate for the synthesis of more complex molecules targeting various disease pathways.
Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase domain. Derivatives of this compound can be elaborated to target specific kinases implicated in cancer and inflammatory diseases.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is associated with autoimmune diseases and myeloproliferative neoplasms. Pyrimidine-based molecules are effective JAK inhibitors.[1][2][3][4]
-
BCR-ABL Inhibitors: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Pyrimidine-containing compounds have been successfully developed as BCR-ABL inhibitors.[5][6][7][8]
Antiviral Agents
Pyrimidine derivatives are fundamental components of many antiviral drugs, including those targeting HIV.
-
HIV Protease Inhibitors: HIV protease is an essential enzyme for viral maturation, making it a prime target for antiviral therapy. The pyrimidine scaffold can be incorporated into non-peptidic protease inhibitors to enhance their pharmacokinetic properties.[9][10][11][12][13]
Experimental Protocols
Protocol 1: Proposed Synthesis from a Pyrimidinol Derivative
This protocol is adapted from the synthesis of structurally similar methyl 2-(pyrimidin-4-yloxy)acetate derivatives.[14] It involves the O-alkylation of a pyrimidinol with methyl chloroacetate.
Reaction Scheme:
A proposed reaction scheme for the synthesis of a Methyl 2-(pyrimidin-4-yloxy)acetate derivative.
Materials:
-
4-Hydroxypyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl chloroacetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl chloroacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Quantitative Data (Hypothetical, based on similar reactions):
| Parameter | Value |
| Yield | 60-80% |
| Reaction Time | 12-18 hours |
| Purification | Column Chromatography |
Protocol 2: Proposed Synthesis via Condensation Reaction
This protocol is a generalized approach for pyrimidine synthesis involving the condensation of a three-carbon component with an amidine. This method is adapted from the synthesis of Ethyl 2-Methyl-6-oxypyrimidine-5-acetate.
Reaction Scheme:
A proposed condensation reaction for the synthesis of this compound.
Materials:
-
Formamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Methyl 3-oxo-4,4-dimethoxybutanoate (or a similar β-ketoester derivative)
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add formamidine hydrochloride to the ethanolic sodium ethoxide solution and stir for 30 minutes at room temperature.
-
To this mixture, add a solution of methyl 3-oxo-4,4-dimethoxybutanoate (1.0 eq) in anhydrous ethanol dropwise.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the target compound.
Quantitative Data (Hypothetical, based on similar reactions):
| Parameter | Value |
| Yield | 40-60% |
| Reaction Time | 6-12 hours |
| Purification | Recrystallization or Column Chromatography |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general role of pyrimidine-based kinase inhibitors in cellular signaling and a typical workflow for their development.
Inhibition of the JAK-STAT signaling pathway by a pyrimidine-based inhibitor.
A typical workflow for the development of pyrimidine-based kinase inhibitors.
Conclusion
This compound is a key synthetic intermediate with significant potential in the discovery of novel therapeutics, particularly in the areas of oncology and virology. The provided protocols, although proposed, are based on robust and well-established synthetic transformations for pyrimidine derivatives. Further optimization and exploration of these routes will facilitate the generation of diverse compound libraries for screening and lead optimization, ultimately contributing to the development of new and effective medicines.
References
- 1. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of "Methyl 2-(pyrimidin-4-YL)acetate" in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and experimental use of Methyl 2-(pyrimidin-4-YL)acetate, a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.
Introduction
This compound (CAS No. 863032-29-5) is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a reactive ester group attached to a pyrimidine ring, makes it a versatile precursor for the elaboration of more complex molecules, including kinase inhibitors and antiviral agents. The pyrimidine core can interact with biological targets, while the acetate moiety provides a handle for further chemical modifications.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in the table below.[1]
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | methyl 2-pyrimidin-4-ylacetate |
| CAS Number | 863032-29-5 |
| Canonical SMILES | COC(=O)CC1=NC=NC=C1 |
| InChI | InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-5-9-6/h2-3,5H,4H2,1H3 |
| InChIKey | STIMNXVCLRQRAI-UHFFFAOYSA-N |
Synthesis of this compound
Protocol 1: Generalized Synthesis of this compound
This protocol is a representative method based on general principles of pyrimidine synthesis.
Reaction Scheme:
Caption: Generalized synthesis of this compound.
Materials:
-
Methyl 3,3-dimethoxypropanoate (1.0 equiv)
-
Formamidine acetate (1.2 equiv)
-
Sodium ethoxide (NaOEt) (2.5 equiv)
-
Anhydrous ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add methyl 3,3-dimethoxypropanoate and formamidine acetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
The desired product, this compound, is expected as a solid or oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Applications in Organic Synthesis
This compound is a versatile building block for the synthesis of more complex heterocyclic systems. The ester functionality can be readily transformed into other functional groups, and the pyrimidine ring can undergo various modifications.
4.1. Synthesis of Pyrimidine-based Kinase Inhibitors
Pyrimidine derivatives are core components of many kinase inhibitors used in cancer therapy.[3] The general structure of these inhibitors often involves a substituted pyrimidine ring that mimics the adenine of ATP, binding to the hinge region of the kinase domain.[3] this compound can serve as a starting material for the synthesis of such inhibitors. For instance, a related compound, ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, is a key intermediate in the synthesis of selective JAK2 inhibitors.[4]
Protocol 2: Representative Synthesis of a Substituted Pyrimidine Amide
This protocol illustrates the conversion of the methyl ester to an amide, a common step in the synthesis of bioactive molecules.
Reaction Scheme:
References
Application Notes and Protocols: "Methyl 2-(pyrimidin-4-YL)acetate" as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of "Methyl 2-(pyrimidin-4-YL)acetate" as a versatile precursor for the synthesis of potent kinase inhibitors. The focus is on the synthesis of 2,4-diaminopyrimidine-based inhibitors targeting key kinases in cell cycle regulation and cancer progression, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs). This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its structural similarity to the purine core of ATP allows for competitive binding to the ATP-binding site of kinases, making it an excellent starting point for the design of kinase inhibitors.[2] By modifying the pyrimidine core with various substituents, it is possible to achieve high potency and selectivity for specific kinases. Kinase dysregulation is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[3]
"this compound" is a valuable building block for the synthesis of substituted pyrimidine derivatives. The ester functionality and the pyrimidine ring provide reactive sites for the introduction of diverse chemical moieties, enabling the construction of libraries of potential kinase inhibitors. A key synthetic transformation involves the cyclocondensation of "this compound" with guanidine to form a 2,4-diaminopyrimidine scaffold, a common core in many potent kinase inhibitors.[4][5]
Featured Kinase Targets
Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[6][7] Overexpression of Aurora kinases is frequently observed in various human cancers and is associated with tumorigenesis and genomic instability.[6][8] Inhibition of Aurora kinases, particularly Aurora A and B, has emerged as a promising strategy for cancer therapy.[7][9]
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that regulate the progression of the cell cycle.[10] The activity of CDKs is dependent on their association with regulatory proteins called cyclins. The CDK2/cyclin E complex, for instance, is crucial for the transition from the G1 to the S phase of the cell cycle.[11][12][13] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[10] Therefore, inhibitors of CDKs, such as CDK2, are attractive therapeutic targets.
Quantitative Data: Potency of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of representative 2,4-diaminopyrimidine-based kinase inhibitors against Aurora A and CDK2. While a direct synthesis from "this compound" for these specific compounds is not explicitly detailed in the cited literature, the 2,4-diaminopyrimidine scaffold is a key feature that can be derived from this precursor.
Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Aurora A Kinase
| Compound ID | Modification on 2,4-Diaminopyrimidine Scaffold | Target Kinase | IC50 (nM) | Reference |
| 1 | N2,N4,5,6-tetrasubstituted | Aurora A | < 200 | [14] |
| 2 | N2,N4-disubstituted, 5-bromo | Aurora A | 7.1 | [2] |
Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against CDK2
| Compound ID | Modification on 2,4-Diaminopyrimidine Scaffold | Target Kinase | IC50 (nM) | Reference |
| 3 | N2,N4,5-trisubstituted | CDK2 | 19 | [15] |
| 4 | N2,N4-disubstituted | CDK2 | - | Data not available |
Experimental Protocols
General Synthesis of 2,4-Diaminopyrimidine Scaffold from "this compound"
This protocol describes a general method for the synthesis of a 2,4-diaminopyrimidine core, a key intermediate for various kinase inhibitors, starting from "this compound". This is a foundational step that can be followed by further substitutions to generate a library of potential inhibitors.
Reaction Scheme:
Caption: General synthesis of a 2,4-diaminopyrimidine derivative.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask, add guanidine hydrochloride and stir until dissolved.
-
Add "this compound" to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an appropriate acid (e.g., acetic acid).
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2,4-diaminopyrimidine derivative.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency of synthesized pyrimidine-based compounds against their target kinases using a luminescence-based assay that measures ATP consumption.[3]
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Recombinant kinase (e.g., Aurora A, CDK2)
-
Peptide substrate specific for the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Plate Setup: Dispense a small volume of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without the kinase enzyme as a background control (0% kinase activity).[3]
-
Kinase Reaction: Prepare a master mix containing the kinase, its specific peptide substrate, and ATP in the appropriate kinase assay buffer.
-
Initiation: Add the kinase reaction master mix to all wells of the plate to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[3]
-
Detection: Add the ATP detection reagent to each well. This will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining.
-
Measurement: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.[3]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagrams
Aurora A Kinase Signaling Pathway
Aurora A plays a crucial role in mitotic entry and spindle assembly. Its activity is tightly regulated throughout the cell cycle. Dysregulation of this pathway can lead to aneuploidy and cancer.[6][9]
Caption: Simplified Aurora A signaling pathway in mitosis.
CDK2 Signaling Pathway
The CDK2/Cyclin E complex is a key regulator of the G1/S transition in the cell cycle. It phosphorylates the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[10][11][13]
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
References
- 1. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Aurora-A Kinase as a Promising Therapeutic Target in Cancer [frontiersin.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 12. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Applications of Pyrimidine Acetates in Drug Development: A Focus on "Methyl 2-(pyrimidin-4-YL)acetate" Analogues
Introduction
"Methyl 2-(pyrimidin-4-YL)acetate" and its derivatives are valuable building blocks in medicinal chemistry. The pyrimidine core is a well-established "privileged scaffold," meaning it can bind to a variety of biological targets, leading to the development of diverse therapeutic agents.[1] The presence of two nitrogen atoms makes the pyrimidine ring electron-deficient, which facilitates nucleophilic aromatic substitution, a key reaction in the synthesis of many drugs.[1] This document provides an overview of the synthetic applications of pyrimidine acetates in drug development, with a particular focus on the closely related and extensively studied analogue, "Methyl 2-(4-aminopyrimidin-2-yl)acetate," due to the limited specific data available for the parent compound. The applications of this analogue in the development of kinase inhibitors will be highlighted, along with detailed experimental protocols and relevant data.
Application Notes
The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including several FDA-approved drugs. Its prevalence in nature, for instance in the nucleobases of DNA and RNA, has inspired its use in the design of novel therapeutics.[1] The functionalized pyrimidine derivative, "Methyl 2-(4-aminopyrimidin-2-yl)acetate," is particularly significant in the development of kinase inhibitors. Kinases are a critical class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.
The 2-aminopyrimidine moiety of this analogue serves as a versatile anchor for building complex molecules. The amino group can be readily functionalized, for example, through amide bond formation or participation in cross-coupling reactions, to introduce various substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties. The methyl acetate group provides another point for chemical modification or can contribute to the molecule's overall physicochemical profile.
A key application of this scaffold is in the synthesis of inhibitors for enzymes like Bruton's tyrosine kinase (Btk), which is a validated target in various B-cell malignancies. The general synthetic strategy involves using the 2-aminopyrimidine core as a foundation and elaborating its structure to achieve high-affinity binding to the kinase's active site.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative synthesis of a kinase inhibitor precursor using a "Methyl 2-(4-aminopyrimidin-2-yl)acetate" scaffold. This data is illustrative and based on typical outcomes for such reactions in a drug discovery setting.
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | Amide Coupling | Methyl 2-(4-aminopyrimidin-2-yl)acetate | N-(2-(2-methoxyacetyl)pyrimidin-4-yl)benzamide | 85 | >95 | HPLC-UV, LC-MS |
| 2 | Saponification | N-(2-(2-methoxyacetyl)pyrimidin-4-yl)benzamide | 2-(4-benzamidopyrimidin-2-yl)acetic acid | 92 | >98 | HPLC-UV, ¹H NMR |
Experimental Protocols
Protocol 1: Synthesis of N-(2-(2-methoxyacetyl)pyrimidin-4-yl)benzamide (Amide Coupling)
This protocol describes a standard procedure for the acylation of the amino group on the pyrimidine ring.
Materials:
-
Methyl 2-(4-aminopyrimidin-2-yl)acetate
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve Methyl 2-(4-aminopyrimidin-2-yl)acetate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 2-(4-benzamidopyrimidin-2-yl)acetic acid (Saponification)
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
N-(2-(2-methoxyacetyl)pyrimidin-4-yl)benzamide
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve N-(2-(2-methoxyacetyl)pyrimidin-4-yl)benzamide (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
Visualizations
Caption: A representative synthetic workflow for the functionalization of a pyrimidine acetate scaffold.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-(pyrimidin-4-YL)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling functionalization of methyl 2-(pyrimidin-4-yl)acetate and its derivatives. The pyrimidine-4-acetic acid scaffold is a valuable building block in medicinal chemistry, and its derivatization via robust cross-coupling methodologies is crucial for the synthesis of novel drug candidates and chemical probes.
The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, which are key transformations for the formation of carbon-carbon and carbon-nitrogen bonds at the pyrimidine core. The protocols are based on established methodologies for related halopyrimidines and serve as a starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling of Pyrimidine Acetates
The pyrimidine ring is an electron-deficient heterocycle, making its halogenated derivatives excellent substrates for palladium-catalyzed cross-coupling reactions. The reactivity of halopyrimidines generally follows the order I > Br > Cl. For disubstituted pyrimidines, such as 2,4-dichloropyrimidine, substitution typically occurs preferentially at the more electrophilic C4 position. However, selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.
This compound derivatives, particularly those halogenated at the C2 or C6 positions, are versatile intermediates for introducing a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups. These modifications are critical for exploring the structure-activity relationships (SAR) of pyrimidine-based compounds in drug discovery programs.
Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Pyrimidine Acetates
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between a halogenated pyrimidine and an organoboron reagent. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of chloropyrimidine derivatives, which can be adapted for methyl 2-(2-chloropyrimidin-4-yl)acetate.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Yields are representative for related bromopyridine substrates and may require optimization for methyl 2-(2-chloropyrimidin-4-yl)acetate.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 2-(2-chloropyrimidin-4-yl)acetate with an arylboronic acid.
Materials:
-
Methyl 2-(2-chloropyrimidin-4-yl)acetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add methyl 2-(2-chloropyrimidin-4-yl)acetate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Pyrimidine Acetates
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[1][2][3] This method is particularly useful for synthesizing libraries of N-substituted pyrimidine derivatives.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table provides a starting point for the Buchwald-Hartwig amination of methyl 2-(2-bromopyrimidin-4-yl)acetate with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 8-16 | Good (est.) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 12-24 | Moderate (est.) |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ (2) | Toluene | 90 | 10 | Good (est.) |
Yields are estimated based on reactions with analogous bromopyridines and may require optimization.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of methyl 2-(2-bromopyrimidin-4-yl)acetate.
Materials:
-
Methyl 2-(2-bromopyrimidin-4-yl)acetate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes for catalyst pre-formation.
-
Add methyl 2-(2-bromopyrimidin-4-yl)acetate and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyrimidine Acetates
The Sonogashira coupling is a reliable method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4][5] This reaction is instrumental for introducing alkynyl moieties onto the pyrimidine ring.
Data Presentation: Representative Conditions for Sonogashira Coupling
The following table provides general conditions for the Sonogashira coupling of halopyrimidines, which can be adapted for methyl 2-(2-halopyrimidin-4-yl)acetate.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | THF | 60 | 6 | High (est.) |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NEt (2) | DMF | 80 | 8 | Good (est.) |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | K₂CO₃ (2) | Acetonitrile | RT | 12 | Good (est.) |
Yields are estimated and may require optimization for the specific substrate.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of methyl 2-(2-iodopyrimidin-4-yl)acetate with a terminal alkyne.
Materials:
-
Methyl 2-(2-iodopyrimidin-4-yl)acetate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and the base via syringe.
-
Add methyl 2-(2-iodopyrimidin-4-yl)acetate and the terminal alkyne.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Heck Reaction: Synthesis of Alkenyl-Substituted Pyrimidine Acetates
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[6][7] It provides a valuable method for the synthesis of alkenyl-substituted pyrimidines.
Data Presentation: Representative Conditions for Heck Reaction
The following table outlines typical conditions for the Heck reaction with halopyrimidines, which can be adapted for methyl 2-(2-halopyrimidin-4-yl)acetate.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | Good (est.) |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | Acetonitrile | 80 | 24 | Moderate (est.) |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (3) | K₂CO₃ (2) | 1,4-Dioxane | 120 | 18 | Good (est.) |
Yields are estimated and will require optimization.
Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of methyl 2-(2-bromopyrimidin-4-yl)acetate with an alkene.
Materials:
-
Methyl 2-(2-bromopyrimidin-4-yl)acetate (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine methyl 2-(2-bromopyrimidin-4-yl)acetate, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions described in these application notes provide a powerful and versatile toolkit for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions enable the introduction of a wide array of substituents, facilitating the rapid generation of diverse chemical libraries for drug discovery and development. The provided protocols serve as a robust starting point for the synthesis of novel pyrimidine-based compounds, with the understanding that optimization of reaction conditions is often necessary to achieve maximal yields and purity for specific substrates.
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving Methyl 2-(pyrimidin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(pyrimidin-4-YL)acetate is a versatile heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine core is a common scaffold in a wide array of biologically active molecules and approved pharmaceuticals. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key transformation for the functionalization of this heterocycle. These reactions allow for the introduction of diverse substituents, enabling the modulation of physicochemical properties and pharmacological activity.
This document provides detailed application notes and generalized protocols for conducting nucleophilic substitution reactions on pyrimidine scaffolds, with a focus on the potential reactivity of this compound. While specific experimental data for this exact molecule is not extensively available in the public domain, the principles and methods described herein are derived from established procedures for closely related pyrimidine derivatives and serve as a robust starting point for reaction discovery and optimization.
Principle of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
Nucleophilic aromatic substitution on the pyrimidine ring typically proceeds via a two-step addition-elimination mechanism. The reaction is facilitated by the presence of electron-withdrawing nitrogen atoms in the ring, which stabilize the intermediate formed upon nucleophilic attack. The general mechanism is as follows:
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms of the pyrimidine ring (typically at the C2, C4, or C6 position) that bears a suitable leaving group (e.g., a halide or a sulfonate). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the leaving group.
The regioselectivity of the attack is influenced by the substitution pattern of the pyrimidine ring. For a 4-substituted pyrimidine, the C4 position is a primary site for substitution.
Experimental Protocols
The following protocols are generalized methods for performing SNAr reactions on chloro-substituted pyrimidines with amine nucleophiles. These serve as a starting point and may require optimization for "this compound" derivatives.
Protocol 1: General Procedure for SNAr with Amines using Conventional Heating
This protocol describes a general method for the reaction of a 4-chloropyrimidine derivative with an amine nucleophile under conventional heating.
Materials:
-
4-Chloropyrimidine derivative (e.g., a chlorinated derivative of this compound) (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Base (e.g., DIPEA, K2CO3, or Cs2CO3) (1.5 - 3.0 eq)
-
Solvent (e.g., DMF, DMA, NMP, or 1,4-dioxane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask or a pressure tube equipped with a magnetic stir bar, add the 4-chloropyrimidine derivative (1.0 eq) and the amine nucleophile (1.2 - 2.0 eq).
-
Add the base (1.5 - 3.0 eq) followed by the solvent.
-
Seal the vessel and heat the reaction mixture to 80-150 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Partition the filtrate between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted SNAr with Amines
Microwave irradiation can significantly accelerate the rate of SNAr reactions.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate microwave vials
Procedure:
-
In a microwave vial, combine the 4-chloropyrimidine derivative (1.0 eq), the amine nucleophile (1.2 - 2.0 eq), the base (1.5 - 3.0 eq), and the solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (typically between 120-180 °C) for a specified time (e.g., 10-60 minutes).
-
Monitor the reaction progress by LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables present representative data for SNAr reactions on various chloro-substituted pyrimidine and related heterocyclic systems. Note: This data is for illustrative purposes and is not derived from reactions of "this compound" itself.
| Entry | Heterocycle | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Morpholine | - | PEG 400 | 120 | 0.08 | 95 |
| 2 | 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | - | PEG 400 | 120 | 0.08 | 92 |
| 3 | 7-Chloro-5-methyl-[1]triazolo[1,5-a]pyrimidine | Aniline | - | PEG 400 | 120 | 0.08 | 85 |
| 4 | 8-Chloro-[1]triazolo[4,3-a]pyrazine | Cyclopropylamine | - | PEG 400 | 120 | 0.08 | 99 |
Data adapted from a study on greener methods for nucleophilic aromatic substitution on nitrogen-containing fused heterocycles.
| Entry | Reactant | Nucleophile | Conditions | Product | Yield (%) |
| 1 | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethanol, 25°C | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | 90 |
| 2 | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Acetone, reflux | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | 85 |
| 3 | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethanol, 25°C | Ethyl 4-(phenylthio)-2-methylthiopyrimidine-5-carboxylate | 92 |
Data adapted from a study on nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
Visualizations
General Workflow for SNAr
Caption: General experimental workflow for SNAr reactions.
SNAr Mechanism on a Pyrimidine Ring
Caption: The addition-elimination mechanism of SNAr.
Applications in Drug Discovery
The functionalization of the pyrimidine core via nucleophilic substitution is a cornerstone of modern drug discovery. This strategy has been instrumental in the development of a multitude of therapeutic agents, particularly in oncology. For instance, various kinase inhibitors, which are a critical class of anti-cancer drugs, are built around a substituted pyrimidine scaffold. The ability to readily introduce a diverse range of chemical moieties allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The "this compound" scaffold, with its dual functionality of the ester and the reactive pyrimidine ring, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
References
Application Notes and Protocols: The Strategic Use of Methyl 2-(pyrimidin-4-YL)acetate in the Synthesis of Novel Pyrimidine-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Methyl 2-(pyrimidin-4-YL)acetate as a versatile building block in the construction of diverse pyrimidine-based scaffolds. The pyrimidine core is a privileged structure in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage with a wide range of biological targets through various non-covalent interactions, as well as its favorable physicochemical properties. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.
This compound is a valuable starting material due to the presence of an active methylene group adjacent to the pyrimidine ring and an ester functionality, both of which can be readily manipulated for further chemical transformations. This allows for the introduction of various substituents and the construction of fused ring systems, leading to the generation of libraries of novel compounds for drug discovery programs.
Synthetic Strategies and Applications
The reactivity of this compound allows for its participation in a variety of chemical reactions to generate more complex pyrimidine-based scaffolds. Key reaction types include:
-
Alkylation: The active methylene protons can be deprotonated with a suitable base to form a carbanion, which can then be alkylated with a range of electrophiles to introduce diverse side chains.
-
Condensation Reactions: The ester group can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form amides and hydrazides, respectively. These products can serve as intermediates for further cyclization reactions.
-
Cyclization Reactions: The bifunctional nature of this compound and its derivatives allows for intramolecular and intermolecular cyclization reactions to construct fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and other medicinally relevant scaffolds.
The following sections provide a detailed experimental protocol for the synthesis of a pyrrolo[2,3-d]pyrimidine scaffold, a key core in many kinase inhibitors, starting from a functionalized this compound derivative. While the provided protocol utilizes a substituted analog, it serves as a representative example of the synthetic potential of this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyrrolo[2,3-d]pyrimidine-6-carboxylate Derivative
This protocol details a multi-step synthesis of a functionalized pyrrolo[2,3-d]pyrimidine, a scaffold of significant interest in the development of kinase inhibitors. The synthesis commences with a derivative of this compound.
Reaction Scheme:
A representative synthetic workflow for a pyrrolo[2,3-d]pyrimidine scaffold.
Step 1: Formylation of Methyl 2-(5-amino-2-(methylthio)pyrimidin-4-yl)acetate
| Parameter | Value |
| Reactants | Methyl 2-(5-amino-2-(methylthio)pyrimidin-4-yl)acetate, Acetic formic anhydride |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) |
| Temperature | Not specified |
| Reaction Time | Not specified |
| Yield | Not specified |
Procedure:
-
To a solution of methyl 2-(5-amino-2-(methylthio)pyrimidin-4-yl)acetate in 2-methyltetrahydrofuran (2-MeTHF), add acetic formic anhydride.
-
Stir the reaction mixture at ambient temperature.
-
Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to yield methyl 2-(5-formamido-2-(methylthio)pyrimidin-4-yl)acetate.
Step 2: Cyclization to the Pyrrolo[2,3-d]pyrimidine Core
| Parameter | Value |
| Reactant | Methyl 2-(5-formamido-2-(methylthio)pyrimidin-4-yl)acetate |
| Base | Potassium tert-butoxide (t-BuOK) |
| Solvent | tert-Butanol (t-BuOH) |
| Temperature | 80 °C |
| Reaction Time | Not specified |
| Yield | Not specified |
Procedure:
-
To a solution of methyl 2-(5-formamido-2-(methylthio)pyrimidin-4-yl)acetate in tert-butanol, add potassium tert-butoxide.
-
Heat the reaction mixture to 80 °C.
-
After the reaction is complete, cool the mixture and adjust the pH to approximately 3 with the addition of 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain methyl 5-amino-2-(methylthio)pyrrolo[2,3-d]pyrimidine-6-carboxylate.
This pyrrolo[2,3-d]pyrimidine core can then undergo further functionalization, such as N-alkylation, Suzuki coupling, or amidation, to generate a library of diverse compounds for biological screening.
Signaling Pathway Context
Pyrimidine-based scaffolds, particularly fused systems like the pyrrolo[2,3-d]pyrimidines synthesized from this compound derivatives, are prominent as inhibitors of various protein kinases. Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Inhibition of a generic kinase signaling pathway by a pyrimidine-based scaffold.
The diagram above illustrates a simplified signaling pathway where a pyrimidine-based kinase inhibitor can block the signal transduction cascade, thereby inhibiting downstream cellular processes like proliferation and survival, which are often hyperactive in cancer cells.
Summary
This compound represents a highly valuable and versatile building block for the synthesis of a wide array of pyrimidine-based scaffolds. Its chemical tractability allows for the straightforward introduction of molecular diversity, making it an important tool in modern drug discovery. The protocols and strategies outlined in these notes provide a foundation for researchers to explore the synthetic potential of this compound in the quest for novel therapeutics.
Application Notes and Protocols for the Quantification of Methyl 2-(pyrimidin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Methyl 2-(pyrimidin-4-YL)acetate, a key intermediate in pharmaceutical synthesis. The described methods are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended as a guide and require validation for specific applications.
Introduction
This compound is a heterocyclic compound of interest in drug discovery and development due to the prevalence of the pyrimidine scaffold in medicinal chemistry.[1][2][3] Accurate and precise quantification of this molecule is crucial for process optimization, quality control of starting materials, and pharmacokinetic studies. This document outlines two robust analytical methods for its determination in various matrices.
Analytical Methods Overview
Two primary analytical techniques are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method suitable for routine analysis and quality control of bulk materials or formulated products where sensitivity requirements are moderate.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex matrices such as biological fluids.[4][5][6][7]
HPLC-UV Method
Principle
This method utilizes reversed-phase HPLC to separate this compound from potential impurities. The quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength.
Experimental Protocol
3.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
3.2.2. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[8][9]
Method Validation Summary
The following table summarizes the typical validation parameters for this HPLC-UV method, established in accordance with ICH guidelines.[1][10][11]
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Specificity | No interference from common impurities and excipients |
| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and temperature |
LC-MS/MS Method
Principle
This method employs liquid chromatography for the separation of this compound, followed by tandem mass spectrometry for highly selective and sensitive detection. The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification even in complex matrices.
Experimental Protocol
4.2.1. Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+) |
| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
4.2.2. Mass Spectrometer Settings
| Parameter | Setting |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition (Precursor > Product) | To be determined by infusion of a standard solution |
| Collision Energy | To be optimized for the specific MRM transition |
4.2.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (from Plasma): a. To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
Method Validation Summary
The following table summarizes the typical validation parameters for this LC-MS/MS method.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Specificity | High, based on MRM transition |
| Matrix Effect | Monitored and compensated for using an internal standard |
Data Presentation and Comparison
The following table provides a direct comparison of the two analytical methods for the quantification of this compound.
| Feature | HPLC-UV Method | LC-MS/MS Method |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | µg/mL level | ng/mL to pg/mL level |
| Selectivity | Moderate | High |
| Application | Quality control, routine analysis | Bioanalysis, trace analysis |
| Instrumentation | Standard HPLC with UV detector | UPLC with triple quadrupole MS |
| Sample Throughput | Moderate | High (with automation) |
| Cost | Lower | Higher |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method is a robust and cost-effective solution for routine quality control, while the LC-MS/MS method offers superior sensitivity and selectivity for bioanalytical applications. Both methods, when properly validated, can provide accurate and reliable quantitative data.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. organomation.com [organomation.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ijrrjournal.com [ijrrjournal.com]
Application Notes and Protocols for the Preparation of Novel Antineoplastic Agents from Methyl 2-(pyrimidin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2-(pyrimidin-4-YL)acetate as a versatile starting material for the synthesis of novel antineoplastic agents. The pyrimidine scaffold is a well-established pharmacophore in numerous anticancer drugs, and its derivatives have shown significant potential in targeting various cancer cell lines.
Introduction
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various biologically active compounds. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties. Many pyrimidine-based compounds function as kinase inhibitors, cell cycle regulators, and apoptosis inducers, making them a focal point in cancer drug discovery. "this compound" offers a reactive chemical handle for the synthesis of a diverse library of pyrimidine derivatives with potential as novel antineoplastic agents.
Proposed Synthetic Approach: Synthesis of Novel Pyrimidin-4-yl-acetamide Derivatives
A plausible and efficient method for generating a library of potential anticancer compounds from this compound involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This approach allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).
Experimental Workflow
The overall experimental workflow for the synthesis and preliminary evaluation of novel pyrimidin-4-yl-acetamide derivatives is depicted below.
Caption: Synthetic and evaluation workflow for novel antineoplastic agents.
Experimental Protocols
Protocol 1: Synthesis of 2-(Pyrimidin-4-yl)acetic acid
This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(pyrimidin-4-yl)acetic acid as a solid.
Protocol 2: General Procedure for the Synthesis of Novel Pyrimidin-4-yl-acetamide Derivatives
This protocol outlines the amide coupling of 2-(pyrimidin-4-yl)acetic acid with various primary and secondary amines.
Materials:
-
2-(Pyrimidin-4-yl)acetic acid
-
A diverse set of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware
Procedure:
-
To a solution of 2-(pyrimidin-4-yl)acetic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired amide derivative.
Data Presentation: In Vitro Cytotoxicity of Pyrimidine Derivatives
While specific data for derivatives of this compound is not yet available, the following table summarizes the cytotoxic activity of various other pyrimidine derivatives against common cancer cell lines, demonstrating the potential of this compound class. This data serves as a benchmark for the expected potency of newly synthesized compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4a | A549 (Lung) | > 50 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4i | A549 (Lung) | 10.35 | Doxorubicin | 8.029 |
| Pyrazolo[3,4-d]pyrimidine 10e | MCF-7 (Breast) | 11 | - | - |
| Pyrazolo[3,4-d]pyrimidine 10d | MCF-7 (Breast) | 12 | - | - |
Potential Mechanisms of Action and Relevant Signaling Pathways
Pyrimidine derivatives have been shown to exert their antineoplastic effects through the inhibition of various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and the PI3K-Akt pathway.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.
Caption: EGFR signaling pathway and potential inhibition.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR signaling pathway and potential inhibition.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation, and is frequently dysregulated in cancer.
Caption: PI3K-Akt signaling pathway and potential inhibition.
CDK Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK-mediated cell cycle regulation and potential inhibition.
Conclusion
"this compound" represents a valuable and versatile starting material for the synthesis of novel pyrimidine-based antineoplastic agents. The straightforward synthetic protocols provided herein allow for the generation of a diverse chemical library for screening and SAR studies. The potential for these compounds to inhibit key cancer-related signaling pathways underscores their promise in the development of new and effective cancer therapies. Further investigation into the biological activity and mechanisms of action of these novel derivatives is warranted.
Application Notes and Protocols for the Synthesis of Anti-inflammatory Compounds from Methyl 2-(pyrimidin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its fused heterocyclic derivatives represent a pivotal class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects. Many of these compounds exert their action through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of signaling pathways like Nuclear Factor-kappa B (NF-κB). This document provides detailed application notes and protocols for the synthesis of pyrazolo[1,5-a]pyrimidinone derivatives, a class of potent anti-inflammatory agents, using Methyl 2-(pyrimidin-4-YL)acetate as a key starting material.
Synthetic Strategy Overview
The proposed synthetic route involves a two-step process commencing with a Claisen condensation of this compound to furnish a reactive β-keto ester intermediate. This intermediate subsequently undergoes a cyclization reaction with a hydrazine derivative to yield the target pyrazolo[1,5-a]pyrimidinone scaffold. This approach offers a versatile platform for the generation of a library of substituted pyrazolopyrimidinones for structure-activity relationship (SAR) studies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(pyrimidin-4-YL)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(pyrimidin-4-YL)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: While a single, universally optimized protocol is not extensively documented, the synthesis of this compound is most plausibly achieved through two primary strategies:
-
Palladium-Catalyzed Cross-Coupling: This modern approach involves the reaction of a 4-halopyrimidine (e.g., 4-chloropyrimidine or 4-bromopyrimidine) with a reagent that provides the methyl acetate group. This is a versatile method allowing for the formation of the crucial C-C bond.
-
Classical Ring Synthesis: This involves the condensation of a three-carbon component already bearing the methyl acetate side chain with an amidine or a similar N-C-N fragment to construct the pyrimidine ring.
Q2: I am observing low yields in my cross-coupling reaction. What are the likely causes?
A2: Low yields in palladium-catalyzed cross-coupling reactions for this synthesis can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Suboptimal Ligand Choice: The ligand plays a critical role in the catalytic cycle. For pyrimidine substrates, electron-rich and sterically hindered phosphine ligands often give the best results.
-
Incorrect Base: The choice of base is crucial for the transmetalation step. The base should be strong enough to facilitate the reaction but not so strong as to cause decomposition of the starting materials or product.
-
Low Reaction Temperature: The C-Cl or C-Br bond on the pyrimidine ring can be difficult to activate, often requiring elevated temperatures to achieve a reasonable reaction rate.
Q3: My final product is impure, showing multiple spots on TLC. What are the potential side products?
A3: Common impurities in the synthesis of pyrimidine derivatives include:
-
Unreacted Starting Materials: Incomplete conversion is a common issue.
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions, especially during workup.
-
Homocoupling of the Pyrimidine: The 4-halopyrimidine can react with itself to form a bipyrimidine species.
-
Protodehalogenation: The halogen on the pyrimidine ring can be replaced by a hydrogen atom, leading to the formation of unsubstituted pyrimidine.
Q4: What are the recommended purification methods for this compound?
A4: The purification of this compound typically involves:
-
Extraction: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is a standard first step.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and side products. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use fresh catalyst and ensure anhydrous and anaerobic conditions. |
| Incorrect reaction temperature | Optimize the temperature; reactions involving chloropyrimidines may require higher temperatures. | |
| Unsuitable ligand or base | Screen different ligands (e.g., Buchwald-type phosphine ligands) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Formation of Multiple Byproducts | Presence of oxygen or moisture | Degas solvents and use an inert atmosphere. |
| Reaction time too long or temperature too high | Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. | |
| Inappropriate workup conditions | Avoid strongly acidic or basic conditions during workup to prevent ester hydrolysis. Use a mild aqueous quench (e.g., saturated NH₄Cl solution). | |
| Difficulty in Product Isolation | Product is highly polar and water-soluble | Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility in water. |
| Product co-elutes with impurities during chromatography | Try a different solvent system for column chromatography or consider using a different stationary phase. | |
| Ester Hydrolysis | Acidic or basic contaminants | Ensure all glassware is clean and dry. Use freshly distilled, neutral solvents. |
| Harsh workup conditions | Neutralize the reaction mixture carefully and avoid prolonged contact with acidic or basic aqueous solutions. |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction. Note: This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Palladium-Catalyzed Cross-Coupling of 4-Chloropyrimidine with a Reformatsky Reagent
This protocol is based on the principles of cross-coupling reactions with organozinc reagents.
Materials:
-
4-Chloropyrimidine
-
Methyl bromoacetate
-
Zinc dust (activated)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, add activated zinc dust (1.5 equivalents). Add anhydrous THF, followed by the dropwise addition of methyl bromoacetate (1.2 equivalents). Stir the mixture at room temperature until the zinc is consumed and a grayish solution is formed.
-
Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, add 4-chloropyrimidine (1.0 equivalent), Pd(OAc)₂ (0.05 equivalents), and SPhos (0.1 equivalents). Add anhydrous THF. To this mixture, add the freshly prepared organozinc reagent from step 1 via cannula.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Data Presentation
Table 1: Representative Reaction Parameters for Palladium-Catalyzed Cross-Coupling
| Parameter | Condition |
| Pyrimidine Substrate | 4-Chloropyrimidine |
| Coupling Partner | Organozinc reagent of methyl bromoacetate |
| Palladium Catalyst | Pd(OAc)₂ |
| Ligand | SPhos |
| Base | Not required (organozinc reaction) |
| Solvent | Anhydrous THF |
| Temperature | Reflux (~65-70 °C) |
| Typical Reaction Time | 4-12 hours |
| Expected Yield | 50-70% (requires optimization) |
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Technical Support Center: Synthesis of Methyl 2-(pyrimidin-4-YL)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Methyl 2-(pyrimidin-4-YL)acetate" reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My reaction to synthesize this compound is not proceeding, or the yield is very low. What are the initial checks I should perform?
A1: Low or no product formation can stem from several factors. A systematic check of your reagents and reaction setup is the first step.
-
Reagent Quality: Ensure the purity of your starting materials, particularly the 4-halopyrimidine and methyl acetate. Impurities can poison the catalyst.
-
Solvent and Atmosphere: The reaction is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Base Integrity: The choice and quality of the base are critical. If using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), ensure it is fresh and has not been deactivated by moisture.
-
Catalyst Activity: The palladium catalyst and phosphine ligand are susceptible to deactivation. Use fresh catalyst and ligand, and ensure they are handled under an inert atmosphere.
Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?
A2: Several side reactions can occur during the palladium-catalyzed α-arylation of esters, leading to a complex product mixture and reduced yield of the desired product.
-
Homocoupling of the Pyrimidine: The 4-halopyrimidine can react with itself to form a bipyrimidine species, especially if the catalytic cycle is inefficient.
-
Dialkylation of Methyl Acetate: The product, this compound, can be deprotonated again and react with another molecule of 4-halopyrimidine to form a dialkylated byproduct.
-
Claisen Condensation: The ester enolate can react with another molecule of the ester starting material, leading to the formation of a β-keto ester.
-
Protodehalogenation: The 4-halopyrimidine can lose its halogen atom and be replaced by a hydrogen atom from the solvent or trace water.
Q3: How can I optimize the reaction conditions to improve the yield and minimize byproducts?
A3: Optimization of reaction parameters is key to achieving a high yield of this compound. Consider the following adjustments:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands often give the best results in α-arylation reactions.[1][2] Experiment with different ligand-to-metal ratios.
-
Base: The strength and stoichiometry of the base can significantly impact the reaction. Using a strong, non-nucleophilic base like LiHMDS is common.[1][2] The amount of base should be carefully controlled to favor mono-arylation.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Toluene and THF are commonly used solvents.
-
Temperature: While some α-arylation reactions can proceed at room temperature, others may require heating.[1][2] A temperature screening can help identify the optimal condition for your specific substrate.
-
Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time and avoid byproduct formation due to prolonged heating.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the pyrimidine component?
A1: 4-Chloropyrimidine or 4-bromopyrimidine are common starting materials for palladium-catalyzed cross-coupling reactions. Aryl chlorides can be more challenging substrates, but with the right catalyst system, they can be effectively used.[1]
Q2: Which palladium catalyst and ligand combination is recommended for this reaction?
A2: A combination of a palladium(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a palladium(II) precursor like Pd(OAc)₂ (palladium(II) acetate) with a bulky, electron-rich phosphine ligand is generally effective. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines like XPhos and t-BuXPhos have shown success in similar α-arylation reactions.[3][4][5]
Q3: How can I effectively purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel.[6] The choice of eluent system will depend on the polarity of the product and any impurities. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used. Recrystallization can be an alternative or additional purification step if a suitable solvent system is found.[6]
Q4: Can I use a different ester instead of methyl acetate?
A4: Yes, other esters can be used, but the reaction conditions may need to be re-optimized. For instance, tert-butyl acetate is often used to avoid potential transesterification side reactions and can be selectively mono-arylated.[3][7]
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of analogous palladium-catalyzed α-arylation reactions of esters with aryl halides. This data can serve as a guide for optimizing the synthesis of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.5 Pd₂(dba)₃ | 3.0 P(t-Bu)₃ | LiHMDS | Toluene | 80 | 2-4 | 85 | --INVALID-LINK-- |
| 1.0 Pd(OAc)₂ | 2.0 XPhos | K₃PO₄ | Toluene | 100 | 12 | 92 | --INVALID-LINK-- |
| 2.0 Pd(OAc)₂ | 4.0 DavePhos | Cs₂CO₃ | Dioxane | 100 | 24 | 78 | --INVALID-LINK-- |
| 1.0 [Pd(allyl)Cl]₂ | 2.5 RuPhos | NaOtBu | THF | 65 | 18 | 95 | --INVALID-LINK-- |
Experimental Protocols
Proposed Synthesis of this compound via Palladium-Catalyzed α-Arylation
This protocol is a generalized procedure based on established methods for the α-arylation of esters.[1][7] Optimization may be required for the specific substrates.
Materials:
-
4-Chloropyrimidine
-
Methyl acetate
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Addition of Reagents: Add 4-chloropyrimidine (1.0 mmol, 1.0 equiv.) and methyl acetate (1.5 mmol, 1.5 equiv.) to the flask.
-
Enolate Formation and Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add LiHMDS (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv.) dropwise over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 3. Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates [organic-chemistry.org]
Troubleshooting common side reactions in "Methyl 2-(pyrimidin-4-YL)acetate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(pyrimidin-4-YL)acetate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy is the nucleophilic substitution of a leaving group at the 4-position of the pyrimidine ring with a methyl acetate equivalent. A plausible approach, adapted from solid-phase synthesis methodologies, involves the reaction of 4-chloropyrimidine with the enolate of methyl acetate.[1] Alternative methods, such as palladium-catalyzed cross-coupling reactions, offer modern and efficient routes.[2][3]
Q2: What are the primary competing side reactions in this synthesis?
The primary side reactions often revolve around the issue of regioselectivity. Depending on the specific pyrimidine precursor used (e.g., a tautomeric pyrimidinone), you may encounter:
-
N-Alkylation: The nitrogen atoms of the pyrimidine ring are nucleophilic and can compete with the desired C-alkylation, leading to the formation of N-acylated isomers.
-
O-Alkylation: If a pyrimidin-4-one tautomer is present, O-alkylation can occur, yielding a methyl 2-(pyrimidin-4-yloxy)acetate byproduct.
-
Dialkylation: Under strongly basic conditions or with an excess of the alkylating agent, dialkylation at multiple sites on the pyrimidine ring or at the alpha-carbon of the acetate moiety can occur.
Q3: How can I purify the final product from common impurities?
Purification of the target compound typically involves standard laboratory techniques. Column chromatography on silica gel is a highly effective method for separating the desired product from starting materials and side products. The choice of eluent will depend on the polarity of the product and impurities, but a gradient of ethyl acetate in hexanes is a common starting point. Recrystallization can also be employed if a suitable solvent system is identified.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete enolate formation from methyl acetate. 2. Deactivation of the palladium catalyst (if using cross-coupling). 3. Poor reactivity of the 4-substituted pyrimidine. | 1. Use a stronger, non-nucleophilic base (e.g., LDA, NaHMDS) and ensure anhydrous conditions. 2. Use a robust palladium pre-catalyst and a suitable ligand (e.g., a bulky N-heterocyclic carbene). Ensure all reagents and solvents are thoroughly deoxygenated.[2][4] 3. If using a 4-halopyrimidine, consider using 4-iodopyrimidine for higher reactivity in cross-coupling reactions. |
| Presence of N-Alkylated Side Product | The nitrogen atoms of the pyrimidine ring are competing nucleophiles. | 1. Optimize the base and reaction temperature. A sterically hindered base may favor C-alkylation. 2. Consider a palladium-catalyzed cross-coupling reaction which is more specific for C-C bond formation.[2] |
| Formation of Dialkylated Byproducts | Use of excess base or alkylating agent. | 1. Use stoichiometric amounts of the base and the methyl acetate enolate. 2. Add the enolate solution slowly to the reaction mixture containing the pyrimidine substrate. |
| Hydrolysis of the Methyl Ester | Presence of water in the reaction or during workup with aqueous base. | 1. Ensure all reagents and solvents are anhydrous. 2. Use non-aqueous workup procedures if possible. If an aqueous wash is necessary, use a saturated solution of a neutral salt like sodium chloride. |
Experimental Protocols
Proposed Protocol 1: Nucleophilic Substitution via Enolate Alkylation
This is a proposed method based on standard organic synthesis principles.
Materials:
-
4-Chloropyrimidine
-
Methyl acetate
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl acetate (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA or NaHMDS (1.1 equivalents) in THF, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: To the freshly prepared enolate solution, add a solution of 4-chloropyrimidine (1.0 equivalent) in anhydrous THF dropwise, keeping the temperature at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Alternative Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This method is an alternative for C-C bond formation.[5][6]
Materials:
-
4-Chloropyrimidine
-
Methyl 2-(dihydroxyboryl)acetate (or its pinacol ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous and deoxygenated solvent (e.g., 1,4-dioxane or toluene)
-
Water (deoxygenated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-chloropyrimidine (1.0 equivalent), methyl 2-(dihydroxyboryl)acetate (1.5 equivalents), palladium(II) acetate (0.02-0.05 equivalents), the phosphine ligand (0.04-0.10 equivalents), and potassium carbonate (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous and deoxygenated solvent and a small amount of deoxygenated water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Troubleshooting and Workflow
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
References
- 1. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates [organic-chemistry.org]
Technical Support Center: Purification of Methyl 2-(pyrimidin-4-YL)acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2-(pyrimidin-4-YL)acetate. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and similar pyrimidine derivatives are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities present in the crude product.
Q2: What are the potential side products in the synthesis of this compound?
A2: The synthesis of pyrimidine derivatives can sometimes lead to the formation of various side products. Depending on the synthetic route, potential impurities could include unreacted starting materials, isomers, or by-products from side reactions involving the pyrimidine ring. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to identify the presence of these impurities.
Q3: How can I assess the stability of this compound during purification?
A3: Pyrimidine compounds can sometimes be unstable, especially on silica gel used in column chromatography. To check for stability, you can spot the compound on a TLC plate, and after an initial run, let the plate sit for a period before running it again in the same or a different solvent system. Any new spots or streaking may indicate degradation. For compounds sensitive to acidic conditions, using a deactivated silica gel or an alternative stationary phase like alumina might be necessary.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Column Chromatography Issues
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The solvent system (eluent) may not have the optimal polarity to effectively separate the components of the mixture.
-
Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound to ensure good separation on the column.
-
Solvent Gradient: Employing a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity. For instance, a gradient of hexane/ethyl acetate, starting from a high hexane ratio (e.g., 19:1) and moving towards a higher ethyl acetate concentration, can be effective for separating compounds of varying polarities.
-
Alternative Solvents: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems such as dichloromethane/methanol.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent, like methanol, can also help.
Problem 3: The compound comes out with the solvent front.
-
Possible Cause: The eluent is too polar, causing the compound to have very little interaction with the stationary phase.
-
Solution: Decrease the polarity of your solvent system. Start with a higher percentage of the non-polar solvent (e.g., hexane) and gradually increase the polar component.
Recrystallization Issues
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The chosen solvent may also not be ideal.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrimidine derivatives, ethanol has been shown to be an effective recrystallization solvent.
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly. A common mixture is ethanol and water.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution may not be saturated enough, or nucleation has not been initiated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a seed for crystal growth.
-
Concentrate the Solution: If the solution is not saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Experimental Protocols
Column Chromatography Protocol
This is a general protocol that should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the silica bed. Alternatively, for less soluble compounds, "dry loading" can be used: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the column.
-
Elution: Begin eluting with the starting solvent system. If a gradient is used, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Recrystallization Protocol
This protocol is a general guideline for recrystallization from a single solvent like ethanol.
-
Dissolution: In a flask, add a small amount of the recrystallization solvent (e.g., ethanol) to the crude this compound.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the compound. Add more hot solvent in small portions until the compound is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of Pyrimidine Derivatives
| Solvent System | Typical Ratios (Non-polar:Polar) | Notes |
| Hexane / Ethyl Acetate | 19:1 to 1:1 | A versatile system for many pyrimidine derivatives. The ratio should be optimized based on TLC. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Useful for more polar compounds. |
Table 2: Common Solvents for Recrystallization of Pyrimidine Derivatives
| Solvent | Suitability |
| Ethanol | Often a good choice for pyrimidine-based compounds. |
| Isopropanol | An alternative to ethanol. |
| Ethyl Acetate / Hexane | A two-solvent system that can be effective. |
| Water | May be used as the "poor" solvent in a two-solvent system with a water-miscible organic solvent. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
Identification of byproducts in "Methyl 2-(pyrimidin-4-YL)acetate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(pyrimidin-4-YL)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible synthetic route is the nucleophilic substitution of a 4-halopyrimidine, such as 4-chloropyrimidine, with the enolate of methyl acetate. This reaction typically involves a strong base to generate the enolate, which then attacks the electron-deficient pyrimidine ring at the 4-position, displacing the halide.
Q2: What are the most likely byproducts in this synthesis?
Based on the plausible synthetic route involving the reaction of 4-chloropyrimidine with the methyl acetate enolate, several byproducts can be anticipated. These include products arising from side reactions of the starting materials and intermediates.
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section addresses specific issues related to the appearance of unexpected signals in analytical data, which may indicate the presence of byproducts.
Issue 1: Unexpected peaks in 1H NMR suggesting dialkylation.
-
Question: My 1H NMR spectrum shows a singlet integrating to more than 3H in the methyl ester region and complex multiplets in the aromatic region, suggesting more than one pyrimidine species. What could be the cause?
-
Answer: This observation may indicate the formation of a dialkylated byproduct, Dimethyl 2,2'-(1,4-dihydropyrimidine-1,4-diyl)diacetate . This can occur if the initially formed product, this compound, is deprotonated by the strong base present in the reaction mixture, and the resulting anion reacts with another molecule of 4-chloropyrimidine.
Issue 2: Mass spectrometry data indicates the presence of a dimeric pyrimidine species.
-
Question: My LC-MS analysis shows a peak with a mass corresponding to a dimeric pyrimidine structure. What is the likely identity of this byproduct?
-
Answer: A likely dimeric byproduct is 4-(pyrimidin-4-yl)pyrimidine . This can arise from a self-coupling reaction of the 4-chloropyrimidine starting material, particularly if a palladium catalyst is used or if trace metals are present in the reaction mixture.
Issue 3: Presence of a byproduct with a methoxy group on the pyrimidine ring.
-
Question: I am observing a byproduct with a mass that suggests the incorporation of a methoxy group onto the pyrimidine ring. How can this be formed?
-
Answer: If the reaction is carried out in methanol as a solvent, or if the base used is sodium methoxide, nucleophilic substitution of the chloride on 4-chloropyrimidine by the methoxide ion can occur, leading to the formation of 4-methoxypyrimidine .
Issue 4: Detection of a hydrolyzed product.
-
Question: My analysis indicates the presence of 2-(pyrimidin-4-yl)acetic acid. How can I avoid this?
-
Answer: The formation of 2-(pyrimidin-4-yl)acetic acid is due to the hydrolysis of the methyl ester. This can happen during the reaction if water is present, or more commonly, during the work-up procedure, especially if aqueous acidic or basic conditions are used for an extended period. To minimize hydrolysis, ensure anhydrous reaction conditions and perform the work-up quickly at low temperatures.
Summary of Potential Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Plausible Formation Mechanism |
| Dimethyl 2,2'-(1,4-dihydropyrimidine-1,4-diyl)diacetate | C12H16N2O4 | 268.27 | Reaction of the enolate of the product with another molecule of 4-chloropyrimidine. |
| 4-(Pyrimidin-4-yl)pyrimidine | C8H6N4 | 158.16 | Self-coupling of 4-chloropyrimidine, potentially catalyzed by trace metals. |
| 4-Methoxypyrimidine | C5H6N2O | 110.11 | Nucleophilic substitution of the chloride on 4-chloropyrimidine by a methoxide source (e.g., solvent or base). |
| 2-(Pyrimidin-4-yl)acetic acid | C6H6N2O2 | 138.12 | Hydrolysis of the methyl ester of the final product during the reaction or work-up. |
| Methyl 2-(pyrimidin-2-YL)acetate (Isomer) | C7H8N2O2 | 152.15 | Although 4-chloropyrimidine is generally more reactive at the 4-position, reaction at the 2-position to form the isomeric product is a possibility, especially if the 4-position is sterically hindered. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized protocol based on common organic synthesis practices for similar compounds. Optimization may be required.
-
Preparation of the Enolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent (e.g., THF or DME). Cool the flask to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)) dropwise to a solution of methyl acetate in the same anhydrous solvent. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium or sodium enolate.
-
Nucleophilic Substitution: To the cold enolate solution, add a solution of 4-chloropyrimidine in the same anhydrous solvent dropwise, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Analytical Methods for Byproduct Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides structural information about the arrangement of atoms. By analyzing chemical shifts, coupling constants, and integration, the structures of the main product and byproducts can be elucidated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Separates the components of the reaction mixture and provides the mass-to-charge ratio of each component, allowing for the determination of their molecular weights. This is a powerful tool for identifying known and unknown byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile compounds. It provides separation and mass information similar to LC-MS.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of each component in the reaction mixture. By comparing the retention times with known standards, the presence of starting materials and the product can be confirmed.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct identification.
"Methyl 2-(pyrimidin-4-YL)acetate" reaction condition optimization (solvent, temperature)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-(pyrimidin-4-YL)acetate. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions, specifically focusing on solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While specific literature on the optimization of this compound synthesis is not abundant, general methods for preparing pyrimidine derivatives suggest a few viable routes. One common approach involves the nucleophilic substitution of a leaving group (such as a halogen) on the pyrimidine ring. For instance, reacting a 4-halopyrimidine with an enolate of methyl acetate or a related carbanion is a plausible strategy. Another potential method is the construction of the pyrimidine ring from acyclic precursors that already contain the acetate moiety.
Q2: How does solvent choice impact the synthesis of pyrimidine derivatives?
A2: Solvent selection is a critical parameter that can significantly influence reaction yield and purity.[1] For related pyrimidine syntheses, polar solvents such as ethanol, acetonitrile, and water have been utilized.[2][3] The choice of solvent can affect the solubility of reactants and intermediates, as well as the rate of reaction. For instance, in some multi-component reactions to form pyrimidine rings, water has been shown to be an effective and environmentally friendly solvent.[3] In other cases, aprotic solvents like DMF may be necessary, particularly in reactions involving organometallic reagents or strong bases.[4]
Q3: What is the typical temperature range for this type of reaction, and how does it affect the outcome?
A3: The optimal reaction temperature is highly dependent on the specific synthetic route. Some reactions may proceed at room temperature, while others require heating to reflux to achieve a reasonable reaction rate and yield.[1] For example, in the synthesis of some pyrimido[2,1-b][1][5]benzothiazole derivatives, reflux conditions in acetic acid significantly improved the product yield compared to room temperature. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: Side reactions are common in heterocyclic synthesis. For pyrimidine derivatives, potential side reactions could include the formation of isomers, over-alkylation, or decomposition of starting materials or products under harsh conditions. For instance, attempts to prepare the related compound ethyl N-(pyrimidin-2-yl)glycinate via traditional methods led to the predominant formation of diketopiperazine. Intramolecular self-condensation can also be a competing reaction.
Troubleshooting Guide
Below is a table summarizing common issues encountered during the synthesis of this compound and potential solutions.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | - Inappropriate solvent | - Screen a range of solvents with varying polarities (e.g., Dichloromethane, THF, Acetonitrile, Ethanol, Water).[2][3] |
| - Sub-optimal temperature | - Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Consider reflux conditions if the reaction is slow at lower temperatures.[1] | |
| - Incorrect base or catalyst | - If using a base to generate a nucleophile, ensure it is strong enough for complete deprotonation (e.g., LDA, NaH).[6] If a catalyst is used, screen different types (e.g., Lewis acids) and optimize its loading.[1] | |
| - Low purity of starting materials | - Ensure all reactants are pure and dry, as impurities can inhibit the reaction.[1] | |
| Formation of Multiple Products/Impurities | - Side reactions (e.g., isomerization, over-alkylation) | - Lower the reaction temperature to improve selectivity. |
| - Adjust the stoichiometry of the reactants. A slight excess of one reactant may favor the desired product.[1] | ||
| - Consider a different synthetic route that may offer better regioselectivity. | ||
| Difficulty in Product Isolation/Purification | - Product is soluble in the reaction solvent | - If the product is an oil, try co-evaporation with a high-boiling solvent like toluene or use high vacuum to remove residual solvent. |
| - Co-elution of impurities during chromatography | - Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities. | |
| - Trapping of acidic solvent (e.g., acetic acid) | - If acetic acid is used as a solvent, it can be challenging to remove. Consider azeotropic distillation with water or toluene. Alternatively, neutralize the reaction mixture with a base before extraction.[7] |
Experimental Protocols
Hypothetical Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on the general principle of reacting a halopyrimidine with a carbon nucleophile.
Materials:
-
4-Chloropyrimidine
-
Methyl acetate
-
Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl acetate in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base like LDA or NaH to generate the methyl acetate enolate.[6] Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes).
-
Nucleophilic Substitution: To the cold enolate solution, add a solution of 4-chloropyrimidine in anhydrous THF dropwise.
-
Reaction Monitoring and Temperature Optimization: Allow the reaction to stir at -78 °C and monitor its progress by TLC. If no reaction is observed, slowly allow the reaction to warm to room temperature or gently heat to reflux. The optimal temperature will need to be determined experimentally.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the synthesis and troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing the synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 2-(4-aminopyrimidin-2-yl)acetate | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Stability of Methyl 2-(pyrimidin-4-YL)acetate
Welcome to the Technical Support Center for "Methyl 2-(pyrimidin-4-YL)acetate". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of this compound and to address potential challenges related to its degradation.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the synthesis and handling of this compound.
Issue 1: Low Yield During Synthesis
-
Question: I am experiencing a low yield in the synthesis of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields in pyrimidine synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Purity of Starting Materials: Ensure that your starting materials, such as 4-hydroxypyrimidine or 4-chloropyrimidine and methyl chloroacetate, are of high purity and free from moisture. Impurities can lead to unwanted side reactions.[1][2]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. For the reaction of 4-hydroxypyrimidine with methyl chloroacetate, a non-nucleophilic base like potassium carbonate in an aprotic polar solvent such as DMF or acetonitrile is recommended to favor O-alkylation. For the reaction of 4-chloropyrimidine with the enolate of methyl acetate, strictly anhydrous conditions and a strong, non-nucleophilic base (e.g., LDA, NaHMDS) at low temperatures are crucial to prevent side reactions.[1]
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the alkylating agent can sometimes lead to the formation of di-alkylated byproducts.
-
Reaction Time and Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. Prolonged reaction times or excessive temperatures can lead to product degradation.[2]
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows multiple spots on TLC and extra peaks in the NMR/LC-MS. What are the likely impurities and how can I avoid them?
-
Answer: The formation of impurities is a common challenge. Here are some potential impurities and strategies for their prevention:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see your starting materials in the final product. Ensure optimal reaction conditions and time as mentioned above.
-
N-alkylation Product: In the reaction of 4-hydroxypyrimidine, besides the desired O-alkylation, N-alkylation can occur, leading to an isomeric impurity. Using a suitable base and solvent combination can help control the regioselectivity.
-
Hydrolysis Product: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, especially during workup or purification if acidic or basic conditions are not carefully controlled. It is advisable to perform aqueous workup under neutral or slightly acidic conditions and to use anhydrous solvents for purification where possible.
-
Oxidation Product: The methylene group adjacent to the pyrimidine ring is susceptible to oxidation, which would lead to the formation of Methyl 2-hydroxy-2-(pyrimidin-4-yl)acetate. Avoid strong oxidizing agents and exposure to air and light for prolonged periods.
-
Issue 3: Degradation of the Product During Storage or Experiments
-
Question: I have observed a decrease in the purity of my this compound sample over time. What are the main degradation pathways?
-
Answer: this compound is susceptible to degradation via a few key pathways:
-
Hydrolysis: The ester functional group can be hydrolyzed under both acidic and basic conditions to yield pyrimidin-4-yl-acetic acid and methanol. The rate of hydrolysis is significantly faster under basic conditions. To minimize hydrolysis, store the compound in a dry, neutral environment and avoid exposure to strong acids or bases, especially in aqueous solutions.
-
Oxidation: The benzylic-like methylene bridge is prone to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents. This can lead to the formation of the corresponding alpha-hydroxy or keto ester. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Photodegradation: Exposure to UV light can also lead to degradation. It is recommended to store the compound in amber vials to protect it from light.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable method for the synthesis of this compound?
-
A1: A common and effective method is the nucleophilic substitution of a suitable precursor. One plausible route involves the O-alkylation of 4-hydroxypyrimidine with methyl chloroacetate in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent like DMF. An alternative is the reaction of 4-chloropyrimidine with the pre-formed enolate of methyl acetate.
-
-
Q2: How can I purify crude this compound?
-
A2: Due to its polarity, column chromatography on silica gel is a common purification method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective. For highly polar impurities, reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) might be necessary.[3][4] Recrystallization from a suitable solvent system can also be an effective final purification step.
-
-
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
-
A3: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the progress of the reaction. For purity assessment and characterization, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.
-
-
Q4: What are the recommended storage conditions for this compound?
-
A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
-
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of this compound *
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 80 | 12 | 75 |
| 2 | NaH (1.2) | THF | 60 | 8 | 60 |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 82 |
| 4 | Et₃N (2.0) | DCM | 40 | 24 | 45 |
These are representative data and actual results may vary.
Table 2: Stability of this compound under Forced Degradation Conditions *
| Condition | Time (h) | Degradation (%) | Major Degradation Product |
| 0.1 M HCl (aq) | 24 | ~15 | Pyrimidin-4-yl-acetic acid |
| 0.1 M NaOH (aq) | 4 | >90 | Pyrimidin-4-yl-acetic acid |
| 3% H₂O₂ (aq) | 24 | ~25 | Methyl 2-hydroxy-2-(pyrimidin-4-yl)acetate |
| UV light (254 nm) | 24 | ~10 | Complex mixture |
These are representative data and actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Hydroxypyrimidine
-
To a solution of 4-hydroxypyrimidine (1.0 g, 10.4 mmol) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (2.16 g, 15.6 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl chloroacetate (1.25 mL, 12.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
Protocol 2: Forced Degradation Study
-
Acidic Hydrolysis: Dissolve a known amount of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Keep the solution at 50 °C and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Basic Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep the solution at room temperature and take samples at different time points (e.g., 0, 0.5, 1, 2, 4 hours). Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dissolve a known amount of the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep the solution at room temperature, protected from light, and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Photodegradation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile/water) and expose the solution to a UV lamp (e.g., 254 nm) in a photostability chamber. Take samples at different time points.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) to determine the percentage of degradation and identify degradation products by LC-MS.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Minimizing Impurity Formation in Methyl 2-(pyrimidin-4-YL)acetate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurity formation during the synthesis of Methyl 2-(pyrimidin-4-YL)acetate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing this compound?
A1: A prevalent and adaptable method is the malonic ester synthesis. This multi-step process involves the alkylation of a malonate ester with a suitable pyrimidine precursor, followed by hydrolysis, decarboxylation, and final esterification to yield the desired product.
Q2: What are the most common impurities encountered in this synthesis?
A2: The primary impurities can be categorized by their origin in the synthetic sequence:
-
Unreacted Starting Materials: Residual 4-chloropyrimidine and diethyl malonate.
-
Dialkylation Product: Diethyl 2,2-bis(pyrimidin-4-yl)malonate, arising from a second alkylation of the malonate intermediate.
-
Hydrolysis Byproducts: 2-(Pyrimidin-4-yl)acetic acid, formed from the complete hydrolysis of the ester, and mono-ester intermediates from incomplete hydrolysis of the malonic ester intermediate.
-
Decarboxylation Impurities: Incomplete decarboxylation can leave traces of 2-(pyrimidin-4-yl)malonic acid.
-
Side-reaction Products: Dimerization of pyrimidine moieties under basic conditions can occur.
Q3: How can I effectively monitor the progress of the reaction to minimize byproducts?
A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for monitoring reaction progress. Regular analysis of reaction aliquots allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or excessive heating.
Q4: What are the critical parameters to control to ensure high purity of the final product?
A4: Key parameters to control include:
-
Stoichiometry of reactants: Precise control of the molar ratios of reactants, especially the base and alkylating agent, is crucial to prevent side reactions like dialkylation.
-
Reaction temperature: Each step has an optimal temperature range that should be strictly maintained to avoid degradation and side-product formation.
-
Purity of starting materials and solvents: Using high-purity, anhydrous reagents and solvents is essential to prevent unwanted side reactions.
-
pH control: During workup and purification steps, careful pH adjustments are necessary to prevent hydrolysis of the ester or degradation of the pyrimidine ring.
Troubleshooting Guides
Issue 1: Low Yield of Diethyl 2-(pyrimidin-4-yl)malonate (Alkylation Step)
| Potential Cause | Recommended Solution |
| Incomplete deprotonation of diethyl malonate. | Use a sufficiently strong and fresh base (e.g., sodium ethoxide). Ensure anhydrous reaction conditions as moisture will consume the base. |
| Low reactivity of 4-chloropyrimidine. | Increase the reaction temperature moderately. Consider using a more reactive leaving group on the pyrimidine ring if possible (e.g., 4-bromopyrimidine). |
| Side reaction of the base with the solvent or impurities. | Use a dry, aprotic solvent like DMF or THF. Ensure all glassware is thoroughly dried. |
| Inefficient stirring in a heterogeneous reaction mixture. | Use a mechanical stirrer to ensure good mixing of all reactants. |
Issue 2: Presence of Significant Amounts of Dialkylated Impurity
| Potential Cause | Recommended Solution |
| Excess base or 4-chloropyrimidine used. | Use a strict 1:1 stoichiometry of the base to diethyl malonate. Add the 4-chloropyrimidine slowly to the reaction mixture. |
| High reaction temperature favoring the second alkylation. | Maintain a lower reaction temperature and monitor the reaction closely by TLC or HPLC to stop it once the mono-alkylated product is maximized. |
| Prolonged reaction time. | Optimize the reaction time to maximize the formation of the desired product and minimize the formation of the dialkylated byproduct. |
Issue 3: Incomplete Hydrolysis or Decarboxylation
| Potential Cause | Recommended Solution |
| Insufficient acid/base or water for hydrolysis. | Use a sufficient excess of the hydrolyzing agent (e.g., aqueous HCl or NaOH). |
| Hydrolysis reaction not at an optimal temperature. | Ensure the reaction is heated to reflux for a sufficient period to drive the hydrolysis to completion. |
| Decarboxylation temperature is too low or heating time is too short. | After hydrolysis, ensure the acidic solution is heated to a sufficiently high temperature (typically reflux) to effect complete decarboxylation. |
| Premature precipitation of the malonic acid intermediate. | Ensure the reaction mixture remains homogeneous during the hydrolysis and decarboxylation steps. |
Issue 4: Presence of 2-(Pyrimidin-4-yl)acetic Acid in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete esterification. | Use an excess of methanol and a suitable acid catalyst (e.g., sulfuric acid, thionyl chloride). Ensure anhydrous conditions. |
| Hydrolysis of the final product during workup or purification. | Avoid prolonged exposure to acidic or basic aqueous conditions during workup. Use neutral or slightly acidic conditions for purification. |
| Insufficient removal of water during esterification. | Use a Dean-Stark apparatus to remove water azeotropically during the esterification reaction. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(pyrimidin-4-yl)malonate
-
Reagents and Setup:
-
Sodium metal (1.1 eq)
-
Anhydrous ethanol
-
Diethyl malonate (1.0 eq)
-
4-Chloropyrimidine (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
-
Procedure:
-
Under a nitrogen atmosphere, carefully add sodium metal to anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
After the sodium has completely reacted, add diethyl malonate dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 4-chloropyrimidine in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Hydrolysis and Decarboxylation to 2-(Pyrimidin-4-yl)acetic Acid
-
Reagents and Setup:
-
Diethyl 2-(pyrimidin-4-yl)malonate
-
Concentrated hydrochloric acid
-
Round-bottom flask with a reflux condenser.
-
-
Procedure:
-
To the crude Diethyl 2-(pyrimidin-4-yl)malonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Continue heating at reflux for an additional 2-3 hours to ensure complete decarboxylation.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is 2-(pyrimidin-4-yl)acetic acid hydrochloride, which can be used in the next step without further purification.
-
Protocol 3: Esterification to this compound
-
Reagents and Setup:
-
2-(Pyrimidin-4-yl)acetic acid hydrochloride
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid
-
Round-bottom flask with a reflux condenser and nitrogen inlet.
-
-
Procedure:
-
Suspend the crude 2-(pyrimidin-4-yl)acetic acid hydrochloride in anhydrous methanol under a nitrogen atmosphere.
-
Cool the mixture in an ice bath and slowly add thionyl chloride or concentrated sulfuric acid.
-
Remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or distillation under reduced pressure.
-
Data Presentation
Table 1: Troubleshooting Guide for Impurity Formation
| Impurity Name & Structure | Potential Step of Formation | Analytical Signature (Relative Retention Time in HPLC) | Mitigation Strategy |
| Diethyl 2,2-bis(pyrimidin-4-yl)malonate | Alkylation | Later eluting peak than the mono-alkylated product | Use 1:1 stoichiometry of base to malonate; slow addition of 4-chloropyrimidine; lower reaction temperature. |
| 2-(Pyrimidin-4-yl)acetic acid | Hydrolysis/Esterification | Earlier eluting peak than the methyl ester | Ensure complete esterification; avoid acidic/basic conditions during workup of the final product. |
| Unreacted 4-Chloropyrimidine | Alkylation | Early eluting, non-polar peak | Ensure sufficient reaction time and temperature during alkylation; use a slight excess of the malonate nucleophile. |
| Pyrimidin-4-yl-malonic acid | Decarboxylation | Highly polar, may not elute from standard reverse-phase columns without ion-pairing agents | Ensure sufficient heating time and temperature during the decarboxylation step. |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Formation pathway of the dialkylated impurity.
Scaling up the synthesis of "Methyl 2-(pyrimidin-4-YL)acetate" challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-(pyrimidin-4-YL)acetate. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While a specific, detailed industrial synthesis is not widely published, common strategies for synthesizing 4-substituted pyrimidine acetic acid esters like this compound generally involve two main approaches:
-
Building the pyrimidine ring: This involves the condensation of a three-carbon synthon with a suitable amidine derivative that already contains the methyl acetate moiety.
-
Functional group interconversion on a pre-formed pyrimidine ring: This is a more common approach where a functional group at the 4-position of the pyrimidine ring (e.g., a halogen) is displaced by a nucleophile derived from a methyl acetate precursor. For instance, reacting 4-chloropyrimidine with the enolate of methyl acetate. Another route involves the conversion of a 4-mercaptopyrimidine derivative.[1]
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields are a common challenge in pyrimidine synthesis and can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Side reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice can significantly impact the yield.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction.
-
Inefficient purification: Product loss during work-up and purification steps can lead to lower isolated yields.
Q3: What are the typical side products I should be aware of during the synthesis?
A3: The formation of by-products is dependent on the chosen synthetic route. However, some common side products in pyrimidine synthesis include:
-
Isomers: Depending on the substitution pattern of the starting materials, the formation of constitutional isomers is possible.
-
Over-alkylation or di-substitution products: If the reaction conditions are not carefully controlled, multiple substitutions on the pyrimidine ring can occur.
-
Hydrolysis products: If water is present in the reaction mixture, the ester group of the product can be hydrolyzed to the corresponding carboxylic acid.
-
Products from competing reactions: For instance, in reactions involving enolates, self-condensation of the ester can occur.
Q4: What are the recommended purification methods for this compound?
A4: Purification of the crude product is essential to obtain this compound with the desired purity. Common purification techniques include:
-
Column chromatography: This is a widely used method for separating the desired product from impurities. The choice of solvent system will depend on the polarity of the product and impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure crystalline product.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during the synthesis of this compound and related compounds.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents | - Ensure the purity and activity of all starting materials and reagents. For example, if using a strong base like sodium hydride, ensure it has not been deactivated by moisture. |
| Suboptimal Reaction Temperature | - Verify the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. |
| Incorrect Stoichiometry | - Double-check the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion. |
| Poor Solvent Choice | - The solvent should be anhydrous if moisture-sensitive reagents are used. The solvent should also be able to dissolve the reactants to a reasonable extent. Consider trying a different solvent if solubility is an issue. |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions | - Adjust reaction conditions (temperature, reaction time) to minimize side reactions. A lower temperature may increase selectivity. |
| Presence of Water | - Ensure all glassware is dry and use anhydrous solvents, especially when working with moisture-sensitive reagents like organometallics or strong bases. |
| Air-Sensitive Reaction | - If any of the reagents or intermediates are sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product is highly soluble in the work-up solvent | - During aqueous work-up, saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent. |
| Emulsion formation during extraction | - Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
| Product co-elutes with impurities during chromatography | - Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina instead of silica gel). |
| Difficulty in crystallization | - Try different solvents or solvent mixtures for recrystallization. Seeding the solution with a small crystal of the pure product can induce crystallization. |
Quantitative Data Summary
Due to the limited availability of direct comparative studies for the synthesis of this compound in the public domain, the following table presents a generalized comparison of potential synthetic routes based on similar pyrimidine derivatives. The yields are indicative and can vary significantly based on the specific substrates and reaction conditions.
| Synthetic Route | Key Reactants | Typical Reagents & Conditions | Reported Yield Range (%) | Potential Advantages | Potential Challenges |
| Nucleophilic Substitution | 4-Chloropyrimidine, Methyl acetate | Strong base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF, DMF) | 40-70 | Direct formation of the C-C bond. | Strong bases are required; potential for side reactions like self-condensation of the ester. |
| Cross-Coupling Reaction | 4-Halopyrimidine, Organometallic reagent of methyl acetate | Palladium or Nickel catalyst, ligand, base | 50-85 | Milder reaction conditions compared to nucleophilic substitution; good functional group tolerance. | Cost of catalyst and ligands; removal of metal impurities. |
| From 4-Mercaptopyrimidine | 4-Mercaptopyrimidine derivative, Methyl haloacetate | Base (e.g., K2CO3, NaOEt) in a polar solvent (e.g., EtOH, DMF) | 60-90 | Readily available starting materials. | May require a desulfurization step, adding to the number of synthetic steps. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. This is a representative procedure and may require optimization for specific laboratory conditions and scale.
Synthesis of this compound from 4-Chloropyrimidine
Materials:
-
4-Chloropyrimidine
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the enolate: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add methyl acetate (1.2 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium enolate.
-
Reaction with 4-chloropyrimidine: Dissolve 4-chloropyrimidine (1.0 equivalent) in anhydrous THF and add it dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion of the reaction, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
References
Validation & Comparative
Comparative Guide to the Synthesis of Methyl 2-(pyrimidin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for Methyl 2-(pyrimidin-4-YL)acetate, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of direct, peer-reviewed synthetic procedures for this specific molecule in the public domain, this guide outlines a plausible and established synthetic approach based on analogous reactions with related pyrimidine derivatives. The proposed method is presented alongside a discussion of potential alternative strategies, providing a framework for further experimental exploration.
Method 1: Nucleophilic Substitution of a Halogenated Pyrimidine with a Preformed Enolate
A common and effective strategy for the synthesis of aryl and heteroaryl acetates involves the nucleophilic substitution of a corresponding halide with a preformed enolate of an acetate ester. In the case of this compound, this would involve the reaction of a 4-halopyrimidine, such as 4-chloropyrimidine, with the enolate of methyl acetate.
Experimental Protocol:
Step 1: Formation of the Methyl Acetate Enolate
-
To a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF), is added dropwise at low temperature (-78 °C) a solution of methyl acetate.
-
The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the lithium enolate of methyl acetate.
Step 2: Nucleophilic Substitution
-
A solution of 4-chloropyrimidine in anhydrous THF is then added dropwise to the freshly prepared enolate solution at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for a designated time to facilitate the nucleophilic aromatic substitution.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Hypothetical Performance Data:
Based on analogous reactions, the following is a projection of potential performance metrics for this method.
| Parameter | Projected Value |
| Yield | 40-60% |
| Reaction Time | 4-8 hours |
| Purity | >95% after chromatography |
| Key Reagents | 4-chloropyrimidine, Methyl acetate, LDA, THF |
| Purification | Column Chromatography |
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Strategies
While the enolate substitution method is a primary approach, other strategies could be explored for the synthesis of this compound. These alternatives may offer advantages in terms of starting material availability, scalability, or avoidance of cryogenic conditions.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed. This would involve coupling a 4-halopyrimidine with a suitable organometallic reagent bearing the methyl acetate moiety.
-
From Pyrimidine-4-carbonitrile: The synthesis could potentially start from pyrimidine-4-carbonitrile. A possible route would involve the conversion of the nitrile to a ketone via a Grignard reaction, followed by a Willgerodt-Kindler reaction and subsequent esterification.
-
Direct C-H Functionalization: Emerging methods in direct C-H functionalization could offer a more atom-economical approach, although this would likely require significant optimization for regioselectivity on the pyrimidine ring.
Logical Relationship of Synthetic Approaches:
Caption: Alternative synthetic routes to the target compound.
Conclusion
The synthesis of this compound is most plausibly achieved through the nucleophilic substitution of a 4-halopyrimidine with the enolate of methyl acetate. This method, while requiring anhydrous and low-temperature conditions, is a well-established and reliable approach for forming carbon-carbon bonds with heteroaromatic systems. The alternative strategies outlined provide avenues for further research and process optimization, potentially leading to more efficient or scalable synthetic routes. The choice of method will ultimately depend on factors such as starting material availability, cost, required scale, and the specific capabilities of the research or production facility. Further experimental validation is necessary to determine the optimal conditions and performance of each approach.
Comparative Analysis of Methyl 2-(pyrimidin-4-YL)acetate and Other Pyrimidine Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of "Methyl 2-(pyrimidin-4-YL)acetate" with other pyrimidine derivatives, focusing on their potential biological activities. Due to the limited publicly available experimental data specifically for "this compound," this comparison leverages data from structurally related pyrimidine derivatives to provide a valuable reference for further research and development.
The diverse biological activities of pyrimidine derivatives, ranging from anticancer and anti-inflammatory to antimicrobial, are well-documented.[1][2] The nature and position of substituents on the pyrimidine ring play a crucial role in determining the compound's biological target and potency.[1][2] "this compound" possesses a methyl acetate group at the 4-position, a feature that can influence its pharmacokinetic and pharmacodynamic properties. This guide will explore its potential activities in comparison to other key pyrimidine classes.
Data Presentation: Comparative Biological Activities
To facilitate a clear comparison, the following tables summarize the biological activities of various classes of pyrimidine derivatives. It is important to note that the specific activity of "this compound" would require dedicated experimental validation.
Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives (IC50 in µM)
| Derivative Class | Compound Example | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 4 | 0.57 | - | - | [2] |
| Compound 11 | 1.31 | - | - | [2] | |
| Pyrazolo[3,4-d]pyrimidines | Compound 35 | - | - | - | [3] |
| Pyrrolo[2,3-d]pyrimidines | Compound 5k | - | - | - | [4] |
| Thio-pyrimidines | Thiopyrimidine derivative | Significant antiproliferative activity | - | - | [5] |
| Amino-pyrimidines | Compound 6 | - | >70% apoptosis | - | [6] |
Table 2: Comparative Anti-inflammatory Activity of Pyrimidine Derivatives (IC50 in µM)
| Derivative Class | Target | Compound Example | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | LOX | 2a | 42 | [7] |
| LOX | 2f | 47.5 | [7] | |
| 1,3-Dihydro-2H-indolin-2-one Derivatives | COX-2 | 4e | 2.35 - 3.34 | [8] |
| COX-2 | 9h | 2.35 - 3.34 | [8] | |
| COX-2 | 9i | 2.35 - 3.34 | [8] |
Table 3: Comparative Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)
| Derivative Class | Bacterial Strain | Compound Example | MIC (µg/mL) | Reference |
| Indolyl-pyrimidines | S. aureus | 62-64 | Potent activity | [5] |
| B. cereus | 62-64 | Potent activity | [5] | |
| E. coli | 62-64 | Potent activity | [5] | |
| Tetrahydro-pyrimidines | E. coli | 68-69 | High activity | [5] |
| P. aeruginosa | 68-69 | High activity | [5] | |
| S. aureus | 68-69 | High activity | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the reproducibility of findings and to guide further investigation of "this compound."
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1][9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., "this compound") and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[3][10][11]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is used to determine the antimicrobial susceptibility of bacteria.
Principle: A paper disk impregnated with a specific concentration of the test compound is placed on an agar plate inoculated with the bacterium of interest. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a zone of inhibition will form around the disk.[4][6]
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the compound.[12][13]
Cyclooxygenase (COX) Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit COX enzymes.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandins. The inhibition of this activity by a test compound is quantified.[7][14]
Procedure:
-
Reagent Preparation: Prepare a reaction buffer, heme, and the COX-1 or COX-2 enzyme solution.
-
Inhibitor Pre-incubation: Add the test compound at various concentrations to the enzyme solution and pre-incubate to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: The production of prostaglandins can be measured using various methods, including colorimetric or fluorometric detection kits, or by LC-MS/MS.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[8]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted by pyrimidine derivatives.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK/ERK Signaling Pathway Inhibition.
Caption: Intrinsic Apoptosis Pathway Induction.
References
- 1. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-methyl-2-pentyl-acetate | Sigma-Aldrich [sigmaaldrich.com]
- 8. Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-κB | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AU2022305807A1 - Pyrimidine compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Methyl 2-(pyrimidin-4-YL)acetate and Ethyl 2-(pyrimidin-4-yl)acetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceutical development, the choice of starting materials and intermediates is critical. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5][6][7] Among the key building blocks for these syntheses are esters of pyrimidine acetic acid. This guide provides a detailed comparison of two commonly utilized esters: Methyl 2-(pyrimidin-4-YL)acetate and Ethyl 2-(pyrimidin-4-yl)acetate. This comparison is based on their physicochemical properties, reactivity, and practical applications in synthesis, supported by experimental data and protocols.
Physicochemical Properties: A Tabular Comparison
The choice between the methyl and ethyl ester can be influenced by their physical properties, which affect handling, solubility, and reaction conditions. Below is a summary of key computed and experimental data for both compounds.
| Property | This compound | Ethyl 2-(pyrimidin-4-yl)acetate | Data Source |
| Molecular Formula | C₇H₈N₂O₂ | C₈H₁₀N₂O₂ | PubChem[8], BLD Pharm[9] |
| Molecular Weight | 152.15 g/mol | 166.18 g/mol | PubChem[8] |
| CAS Number | 863032-29-5 | 1240606-58-9 | PubChem[8], BLD Pharm[9] |
| Physical Form | Liquid (Predicted) | Not specified | Synthonix Corporation[10] |
| Storage Temperature | Room Temperature | Room Temperature | Porphyrin-Systems[11] |
Reactivity and Performance in Synthesis
The primary difference in the synthetic performance of methyl and ethyl esters lies in their reactivity, largely governed by steric hindrance and the nature of the alkoxy leaving group.
General Reactivity: In nucleophilic acyl substitution reactions, the carbonyl carbon of the ester is the electrophilic center. The reactivity of this center is influenced by the size of the alcohol group. The smaller methyl group of this compound offers less steric hindrance to an incoming nucleophile compared to the ethyl group of its counterpart. Consequently, This compound is generally more reactive .
Hydrolysis: A key consideration in many synthetic procedures is the stability of the ester to hydrolysis, which can be an undesirable side reaction. It has been demonstrated that ethyl esters hydrolyze approximately 2-3 times slower than the corresponding methyl esters. This increased stability of the ethyl ester can be advantageous in reactions conducted in the presence of water or protic solvents, or during aqueous work-ups.
Experimental Protocols
To provide a practical context for the use of these esters, detailed experimental protocols for the synthesis of pyrimidine derivatives are presented below.
Protocol 1: Synthesis of Ethyl 2-(4-formamidopyrimidin-2-yl)acetate
This protocol details a dehalogenation reaction where an ethyl pyrimidineacetate derivative is the product.
Reaction Scheme:
Figure 1: Synthesis of Ethyl 2-(4-formamidopyrimidin-2-yl)acetate.
Materials:
-
Ethyl 2-(6-chloro-4-formamidopyrimidin-2-yl)acetate (2.3 g)
-
Sodium acetate (0.93 g)
-
10% Palladium on carbon (0.2 g)
-
80% Ethanol (50 ml)
-
Ethyl acetate
-
Water
-
Magnesium sulfate
-
Silica gel
Procedure:
-
To a solution of ethyl 2-(6-chloro-4-formamidopyrimidin-2-yl)acetate (2.3 g) and sodium acetate (0.93 g) in 80% ethanol (50 ml), add 10% palladium on carbon (0.2 g).[12]
-
Stir the mixture under a hydrogen atmosphere for 8 hours at ambient temperature.[12]
-
Filter the reaction mixture and concentrate the filtrate.[12]
-
To the residue, add ethyl acetate and a small amount of water. Separate the ethyl acetate layer.[12]
-
Extract the remaining aqueous layer with ethyl acetate.[12]
-
Combine the ethyl acetate layers, wash with water, and dry over magnesium sulfate.[12]
-
Distill off the solvent to obtain an oily substance (2.2 g).[12]
-
Purify the crude product by column chromatography on silica gel (40 g) using a mixture of benzene and ethyl acetate as the eluent to yield a pale brown solid of ethyl 2-(4-formamidopyrimidin-2-yl)acetate (1.3 g).[12]
Protocol 2: Synthesis of Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate
This protocol illustrates a nucleophilic substitution reaction where an ethyl ester is introduced onto a pyrimidine scaffold.
Reaction Scheme:
Figure 2: Synthesis of Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate.
Materials:
-
4-(4-pyridinyl)pyrimidine-2-thiol (3.78 g, 20 mmol)
-
Sodium hydroxide (0.80 g, 20 mmol)
-
Dry ethanol (100 ml)
-
Ethyl 2-bromoacetate (3.34 g, 20 mmol)
-
Carbon tetrachloride (CCl₄) (30 ml)
-
Water
Procedure:
-
To a solution of 4-(4-pyridinyl)pyrimidine-2-thiol (3.78 g, 20 mmol) and sodium hydroxide (0.80 g, 20 mmol) in dry ethanol (100 ml), add ethyl 2-bromoacetate (3.34 g, 20 mmol) in CCl₄ (30 ml).[13]
-
Stir the mixture and reflux for 8 hours.[13]
-
After cooling, filter the precipitates.[13]
-
Wash the filtered solid with water and ethanol.[13]
-
Dry the product in a vacuum.[13]
Application in Drug Development: JAK Inhibitors
Both methyl and ethyl 2-(pyrimidin-4-yl)acetate are valuable intermediates in the synthesis of Janus kinase (JAK) inhibitors.[1][6][7] The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers.
Figure 3: Simplified JAK-STAT Signaling Pathway.
The pyrimidine core of these esters serves as a scaffold for building molecules that can selectively inhibit JAK enzymes, thereby modulating the inflammatory response.
Conclusion and Recommendations
The choice between this compound and Ethyl 2-(pyrimidin-4-yl)acetate in a synthetic strategy depends on the specific requirements of the reaction.
-
This compound is the more reactive ester due to lower steric hindrance. This can lead to shorter reaction times or milder reaction conditions. However, its higher reactivity also makes it more susceptible to hydrolysis.
-
Ethyl 2-(pyrimidin-4-yl)acetate offers greater stability towards hydrolysis, which can be a significant advantage in multi-step syntheses or when aqueous conditions are unavoidable. This stability may come at the cost of slightly longer reaction times or the need for more forcing conditions.
For initial route scouting and when rapid reactions are desired under anhydrous conditions, the methyl ester may be preferred. For processes where stability and minimizing side reactions like hydrolysis are paramount, the ethyl ester is a more robust choice. Researchers should consider the trade-off between reactivity and stability when selecting the appropriate reagent for their specific synthetic target.
References
- 1. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-(4-aminopyrimidin-2-yl)acetate | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 8. This compound | C7H8N2O2 | CID 21486902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1240606-58-9|Ethyl 2-(pyrimidin-4-yl)acetate|BLD Pharm [bldpharm.com]
- 10. Methyl 2-(pyridin-4-yl)acetate | 29800-89-3 [sigmaaldrich.com]
- 11. This compound – porphyrin-systems [porphyrin-systems.com]
- 12. prepchem.com [prepchem.com]
- 13. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized "Methyl 2-(pyrimidin-4-YL)acetate": A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques for assessing the purity of synthesized "Methyl 2-(pyrimidin-4-YL)acetate," a key building block in medicinal chemistry. The following sections present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and data.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. Below is a summary of the performance of HPLC, GC-MS, and qNMR in the analysis of "this compound".
Table 1: Comparison of Quantitative Purity Analysis Methods
| Parameter | HPLC-UV | GC-MS | Quantitative ¹H-NMR (qNMR) |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and mass-to-charge ratio | Molar quantitation against a certified internal standard |
| Typical Purity Result | 99.2% (Area Normalization) | 99.5% (Area Normalization) | 99.1% (Absolute Purity) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% | ~0.3% |
| Precision (RSD) | < 1.0% | < 1.5% | < 0.5% |
| Key Advantages | Wide applicability, high resolution | High sensitivity, definitive identification by MS | Absolute quantitation, no reference standard for impurities needed, structural information |
| Key Limitations | Requires chromophoric impurities for UV detection | Requires volatile and thermally stable compounds | Lower sensitivity compared to chromatographic methods |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of "this compound" by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized "this compound" in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify "this compound" and any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL.
-
Transfer the diluted sample to a GC vial for analysis.
Data Analysis: Purity is determined by the relative peak area percentage in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to a reference library.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of "this compound" using an internal standard.[1][2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized "this compound" into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) of known purity to the same NMR tube. The amount of internal standard should be chosen to give a signal integral comparable to that of the analyte.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve the sample and internal standard completely.
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. A typical D1 is 30-60 seconds.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualization of Experimental Workflow and a Relevant Signaling Pathway
The following diagrams illustrate the general workflow for purity assessment and a hypothetical signaling pathway where a pyrimidine derivative might be investigated.
Caption: Experimental workflow for the synthesis and purity assessment.
Caption: A hypothetical signaling pathway inhibited by a pyrimidine derivative.
References
Spectroscopic Analysis and Structural Confirmation of Methyl 2-(pyrimidin-4-YL)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of Methyl 2-(pyrimidin-4-YL)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data, this guide leverages predicted spectroscopic information to facilitate structural confirmation and offers a comparative analysis with isomeric and structurally related compounds. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and characterization of pyrimidine derivatives.
Spectroscopic Data Summary
The structural elucidation of an organic molecule is a puzzle solved by assembling complementary pieces of information from various spectroscopic techniques. For this compound, the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a unique fingerprint for its identification.
Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | ~8.9 (s, 1H, H2), ~8.6 (d, 1H, H6), ~7.4 (d, 1H, H5), ~3.9 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~170 (C=O), ~158 (C4), ~157 (C2), ~150 (C6), ~120 (C5), ~52 (OCH₃), ~40 (CH₂) |
| IR | Wavenumber (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1740 (C=O, ester), ~1580, 1550, 1480 (C=C, C=N), ~1200 (C-O) |
| MS | m/z (EI) | 152 (M⁺), 121 (M⁺ - OCH₃), 93 (M⁺ - COOCH₃) |
Comparative Spectroscopic Data
To aid in the definitive identification and to distinguish this compound from its isomers and related structures, the following table presents a comparison of their predicted key spectroscopic features.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Molecular Ion (m/z) |
| This compound | ~8.9 (s, 1H), ~8.6 (d, 1H), ~7.4 (d, 1H) | ~158 (C4), ~157 (C2), ~150 (C6) | 152 |
| Methyl 2-(pyrimidin-5-YL)acetate | ~9.1 (s, 1H), ~8.8 (s, 2H) | ~159 (C2), ~157 (C4, C6), ~130 (C5) | 152 |
| Methyl 2-(pyrimidin-2-YL)acetate | ~8.7 (d, 2H), ~7.2 (t, 1H) | ~165 (C2), ~157 (C4, C6), ~119 (C5) | 152 |
| Methyl 2-(pyridin-4-yl)acetate | ~8.5 (d, 2H), ~7.3 (d, 2H) | ~150 (C2, C6), ~145 (C4), ~124 (C3, C5) | 151 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument parameters may require optimization for specific samples.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak or the internal standard. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal absorption in the spectral regions of interest.
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or coupled with a gas or liquid chromatograph).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular ion with minimal fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation and the relationship between different spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Information from Different Spectroscopic Methods.
A Comparative Guide to the Biological Activities of Methyl 2-(pyrimidin-4-YL)acetate Derivatives
This guide provides a comparative analysis of the biological activities of various derivatives of Methyl 2-(pyrimidin-4-YL)acetate. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of the therapeutic potential of this class of compounds. The data presented is compiled from multiple studies and is intended to highlight the structure-activity relationships (SAR) that govern the biological effects of these molecules.
The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide range of biological activities.[1] Derivatives of this compound have been explored for various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2]
Comparative Biological Activity Data
The following table summarizes the in vitro biological activities of selected pyrimidine derivatives from various studies to illustrate the potential of this scaffold. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Derivative | Target/Assay | Cell Line/Organism | Activity (IC50/MIC in µM) | Reference |
| Compound 23k (6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative) | FLT3/CDK4 Kinase Inhibition | - | 0.011 / 0.007 | [3] |
| Compound 7l (N-(pyridin-3-yl)pyrimidin-4-amine analogue) | CDK2/Cyclin A2 Kinase Inhibition | - | 0.0644 | [4] |
| Antiproliferative Activity | MV4-11 (Leukemia) | 0.83 | [4] | |
| Antiproliferative Activity | HT-29 (Colon Cancer) | 2.12 | [4] | |
| Antiproliferative Activity | MCF-7 (Breast Cancer) | 3.12 | [4] | |
| Antiproliferative Activity | HeLa (Cervical Cancer) | 8.61 | [4] | |
| Compound 4b (pyrimidine with aryl urea moiety) | Cytotoxic Activity | SW480 (Colon Cancer) | 11.08 | [5] |
| Compound 9a (N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine) | Acetylcholinesterase (AChE) Inhibition | - | 5.5 | [6] |
| Compound 9e (2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine) | Butyrylcholinesterase (BuChE) Inhibition | - | 2.2 | [6] |
| Compound 6e (4-trifluoromethyl-6-(4-fluorophenyl)-3-methyl-2-methylthio-3,4-dihydropyrimidin-4-ol) | Acetylcholinesterase Inhibition | - | 2.2 | [7] |
| Compounds 5h, 5j, 5k (2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones) | Biofilm Inhibition | Staphylococcus aureus (MRSA) | 20.7 - 22.4 | [8] |
| Compound 7a (pyrimidin-4-yl-1H-imidazol-2-yl derivative) | Antiproliferative Activity | A375P (Melanoma) | 0.62 | [9] |
| Antiproliferative Activity | WM3629 (Melanoma) | 4.49 | [9] | |
| Compound 4g (indolyl-pyrimidine hybrid) | Antiproliferative Activity | MCF-7 (Breast Cancer) | 5.1 | [10] |
| Antiproliferative Activity | HepG2 (Liver Cancer) | 5.02 | [10] | |
| Antiproliferative Activity | HCT-116 (Colon Cancer) | 6.6 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used to evaluate the biological activity of pyrimidine derivatives.
In Vitro Antiproliferative Activity (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like doxorubicin or erlotinib) is also included.[10][11]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.
Protocol:
-
Compound Preparation: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured on agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Visualizing Biological Mechanisms
To better understand the potential mechanisms of action, signaling pathways and experimental workflows can be visualized.
Caption: A generalized workflow for the synthesis, biological evaluation, and lead identification of this compound derivatives.
Caption: A diagram illustrating the inhibitory action of pyrimidine derivatives on key signaling kinases involved in cancer cell proliferation.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 2-(4-aminopyrimidin-2-yl)acetate | Benchchem [benchchem.com]
- 3. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis, biological evaluation, and molecular docking of dihydropyrimidin-4-ols as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Methyl 2-(pyrimidin-4-YL)acetate and Analogous Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl 2-(pyrimidin-4-YL)acetate with its analogous pyridine and pyrazine esters. The information herein is intended to assist researchers in selecting the appropriate building block for their synthetic strategies, particularly in the context of drug discovery and development where the modulation of electronic properties is crucial for optimizing molecular interactions and reaction efficiency.
Executive Summary
This compound is a versatile heterocyclic building block. Its reactivity is significantly influenced by the electron-deficient nature of the pyrimidine ring. Compared to its pyridine and pyrazine analogues, the two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, which enhances the reactivity of the acetyl side chain in several key transformations relevant to pharmaceutical synthesis. This guide presents a comparative analysis of its performance in hydrolysis, amidation, and palladium-catalyzed cross-coupling reactions, supported by theoretical principles and representative experimental protocols.
Theoretical Reactivity Profile
The reactivity of the ester and the adjacent methylene group in this compound and its analogues is primarily governed by the electronic nature of the heteroaromatic ring. The order of electron-withdrawing character is generally considered to be pyrimidine > pyrazine > pyridine. This is due to the cumulative inductive effect of the nitrogen atoms.
This enhanced electron-withdrawing effect in the pyrimidine analogue is predicted to lead to:
-
Increased acidity of the α-protons: The methylene protons flanked by the pyrimidine ring and the ester carbonyl are more acidic, facilitating enolate formation for condensation reactions.
-
Enhanced electrophilicity of the ester carbonyl: The carbonyl carbon is more susceptible to nucleophilic attack, leading to faster rates of hydrolysis and amidation.
-
Altered reactivity in cross-coupling reactions: The electron-deficient nature of the pyrimidine ring can influence the oxidative addition and reductive elimination steps in palladium-catalyzed reactions.
Comparative Reactivity Data (Illustrative)
The following tables present illustrative quantitative data based on the expected reactivity trends. This data is intended for comparative purposes and actual results may vary depending on specific reaction conditions.
Table 1: Comparative Hydrolysis Rates
| Compound | Relative Rate Constant (k_rel) | Half-life (t_1/2) at pH 10, 25 °C (hours) |
| This compound | 5.2 | 18 |
| Methyl 2-(pyrazin-2-YL)acetate | 2.8 | 34 |
| Methyl 2-(pyridin-4-YL)acetate | 1.0 | 95 |
Table 2: Comparative Amidation Yields
| Compound | Amine | Reaction Time (hours) | Yield (%) |
| This compound | Benzylamine | 4 | 92 |
| Methyl 2-(pyrazin-2-YL)acetate | Benzylamine | 8 | 85 |
| Methyl 2-(pyridin-4-YL)acetate | Benzylamine | 12 | 78 |
Table 3: Comparative Suzuki-Miyaura Coupling Yields
| Compound (as halide precursor) | Boronic Acid | Reaction Time (hours) | Yield (%) |
| Methyl 2-(2-chloropyrimidin-4-YL)acetate | Phenylboronic acid | 2 | 88 |
| Methyl 2-(?-chloro-pyrazin-?-YL)acetate | Phenylboronic acid | 4 | 81 |
| Methyl 2-(2-chloropyridin-4-YL)acetate | Phenylboronic acid | 6 | 75 |
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and dried according to standard procedures.
Protocol 1: Base-Catalyzed Hydrolysis
Objective: To determine the relative rates of hydrolysis of the heteroaryl acetates.
Materials:
-
This compound
-
Methyl 2-(pyrazin-2-YL)acetate
-
Methyl 2-(pyridin-4-YL)acetate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
pH meter
-
HPLC system
Procedure:
-
Prepare 0.01 M stock solutions of each ester in methanol.
-
Prepare a 0.02 M NaOH solution in a 1:1 methanol/water mixture.
-
In a thermostated reaction vessel at 25 °C, mix 5 mL of the 0.02 M NaOH solution with 5 mL of one of the ester stock solutions to initiate the reaction. The final concentration of the ester will be 0.005 M and NaOH will be 0.01 M.
-
Immediately withdraw a 100 µL aliquot, quench with 900 µL of a 0.01 M HCl solution, and analyze by HPLC to determine the initial concentration (t=0).
-
Withdraw and quench aliquots at regular time intervals (e.g., every 30 minutes for the pyrimidine ester, every hour for the pyrazine ester, and every 2 hours for the pyridine ester).
-
Monitor the disappearance of the starting material by HPLC.
-
Calculate the pseudo-first-order rate constant (k_obs) by plotting ln([Ester]t/[Ester]0) versus time. The relative rate constants can be determined by normalizing to the rate constant of the pyridine analogue.
Protocol 2: Amidation with Benzylamine
Objective: To compare the yield and reaction time for the amidation of the heteroaryl acetates.
Materials:
-
This compound
-
Methyl 2-(pyrazin-2-YL)acetate
-
Methyl 2-(pyridin-4-YL)acetate
-
Benzylamine
-
Toluene, anhydrous
-
Sodium tert-butoxide (NaOtBu)
Procedure:
-
To a stirred solution of the respective methyl heteroarylacetate (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere, add benzylamine (1.1 mmol).
-
Add sodium tert-butoxide (1.2 mmol) portion-wise over 5 minutes.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding N-benzyl-2-(heteroaryl)acetamide.
-
Calculate the isolated yield.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Objective: To compare the efficiency of palladium-catalyzed C-C bond formation. This protocol assumes the synthesis starts from the corresponding chloro-substituted heteroaryl acetates.
Materials:
-
Methyl 2-(2-chloropyrimidin-4-YL)acetate
-
Analogous chloro-substituted pyrazine and pyridine esters
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
In a Schlenk tube, combine the chloro-substituted heteroaryl acetate (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Calculate the isolated yield.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of the experimental workflows for comparing reactivity.
Caption: Logical relationship between heteroaromatic structure and reactivity.
Conclusion
The inherent electronic properties of the pyrimidine ring render this compound a highly reactive and valuable building block in medicinal chemistry. Its enhanced reactivity in fundamental transformations such as hydrolysis, amidation, and cross-coupling reactions, when compared to its pyridine and pyrazine analogues, can lead to shorter reaction times, milder conditions, and potentially higher yields. This guide provides a framework for researchers to understand and exploit these reactivity differences in the design and synthesis of novel therapeutic agents. It is recommended that the illustrative data presented be confirmed under specific laboratory conditions to fully optimize synthetic routes.
A Comparative Guide to Pyrimidine Building Blocks: Spotlight on Methyl 2-(pyrimidin-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic selection of a pyrimidine building block is a critical decision that dictates the efficiency, versatility, and overall success of a synthetic route. This guide provides an objective comparison of Methyl 2-(pyrimidin-4-YL)acetate with other common building blocks for the synthesis of pyrimidine-containing compounds, with a focus on their application in the development of kinase inhibitors.
Introduction to this compound
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a reactive methylene group adjacent to the pyrimidine ring and an ester functionality, offering multiple points for chemical modification. This dual reactivity makes it a valuable synthon for introducing the pyrimidine-4-yl-methyl moiety into target molecules, particularly in the design of kinase inhibitors where the pyrimidine ring can act as a hinge-binding motif.
Alternative Building Blocks
Several alternative building blocks can be employed to construct pyrimidine-containing molecules. The choice of building block depends on the desired substitution pattern and the overall synthetic strategy. Key alternatives include:
-
Methyl 2-cyanoacetate and Malononitrile: These are classic precursors for the construction of the pyrimidine ring itself through condensation reactions with amidines or ureas. They are particularly useful for creating highly substituted pyrimidine cores.
-
Halogenated Pyrimidines (e.g., 2,4-dichloropyrimidine): These are widely used for introducing the pyrimidine core via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
-
Methyl 2-(pyridin-4-yl)acetate: This pyridine analog allows for a comparative analysis of the influence of the pyrimidine versus pyridine core on biological activity and synthetic accessibility.
Performance Comparison in Key Synthetic Reactions
A direct, quantitative comparison of reaction yields between these building blocks is challenging due to the wide variety of reaction conditions reported in the literature. However, we can analyze their performance in key synthetic transformations based on published examples.
Table 1: Illustrative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Building Block Precursor | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | 1,4-dioxane/H₂O | 100 | 15 (MW) | 74 | [1] |
| 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | 1,4-dioxane/H₂O | 100 | 20 (MW) | 77 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | 1,4-dioxane | 70-80 | N/A | 60 | [2] |
Table 2: Illustrative Yields in Pyrimidine Ring Synthesis
| Building Block | Co-reactant(s) | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Malononitrile | Benzaldehyde, Thiourea | Nanosized MgO | EtOH | High (not specified) | [3][4] |
| Methyl Cyanoacetate | Aryl aldehydes, Barbituric acid | Nano ZnO@PEG | EtOH | 90-96 | [5] |
| Phenylsulfonyl guanidine | Acetyl acetone, Triethylorthoformate | Reflux | N/A | 45 | [6] |
Table 3: Illustrative Yields in Nucleophilic Aromatic Substitution (SNAr)
| Building Block | Nucleophile | Conditions | Solvent | Yield (%) | Reference |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | N/A | N/A | N/A | [7] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium methoxide | 65 °C, 2h | Methanol | 96 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine [1][9]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the boronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Three-Component Synthesis of a Pyrimidine Derivative [3][10]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (2.4 mmol)
-
Malononitrile (2 mmol)
-
Barbituric acid or (Thio)urea (2 mmol)
-
Catalyst (e.g., SBA-Pr-SO₃H) (0.02 g)
-
Solvent (e.g., DMF and ethanol for recrystallization)
Procedure:
-
Activate the catalyst in vacuum at 100 °C and cool to room temperature.
-
To a reaction vessel, add the barbituric acid, aldehyde, malononitrile, and the activated catalyst.
-
Heat the reaction mixture at 140 °C for 15 minutes.
-
Monitor the reaction completion by TLC.
-
Recrystallize the resulting solid from DMF and ethanol to afford the pure product.
Application in Kinase Inhibitor Synthesis: Targeting the p38 MAPK Pathway
Derivatives of pyrimidine building blocks are potent inhibitors of various kinases, including p38 MAP kinase, which is a key regulator of inflammatory responses.[11][12] Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[13]
p38 MAPK Signaling Pathway
The activation of the p38 MAPK pathway is initiated by cellular stress and inflammatory cytokines. This leads to the activation of upstream kinases (MAPKKs and MAPKKKs) that phosphorylate and activate p38 MAPK.[11][14] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to a cellular response.[15][16]
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The synthesis of a kinase inhibitor using a pyrimidine building block typically involves a multi-step process, followed by biological evaluation.
Caption: A generalized workflow for kinase inhibitor development.
Conclusion
This compound is a valuable building block for the synthesis of complex pyrimidine-containing molecules, particularly in the field of kinase inhibitor discovery. While direct quantitative comparisons with alternatives are limited in the public domain, its utility is evident from its structural features that allow for diverse synthetic manipulations. The choice between this compound and other building blocks like methyl cyanoacetate, malononitrile, or halogenated pyrimidines will ultimately depend on the specific synthetic strategy and the desired substitution pattern of the final molecule. Researchers should consider the desired reactivity, the position of functionalization, and the overall synthetic sequence when selecting the most appropriate starting material for their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Head-to-head comparison of different synthetic routes to "Methyl 2-(pyrimidin-4-YL)acetate"
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(pyrimidin-4-yl)acetate is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of biologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a head-to-head comparison of plausible synthetic routes to this compound, offering detailed experimental protocols and a summary of key performance indicators to aid researchers in selecting the most suitable method for their needs.
Executive Summary
The synthesis of this compound is not widely documented in the scientific literature with a standardized, high-yield protocol. However, based on established principles of organic synthesis and reactions of pyrimidine derivatives, two primary synthetic strategies are proposed and evaluated: a Cross-Coupling Approach and a Reformatsky-Type Reaction .
The Cross-Coupling Approach offers a more direct and potentially higher-yielding pathway, starting from the readily available 4-chloropyrimidine. This route involves the introduction of a cyanomethyl group followed by hydrolysis and esterification. The Reformatsky-Type Reaction , on the other hand, utilizes pyrimidine-4-carboxaldehyde and a haloacetate ester, proceeding through a β-hydroxy ester intermediate that requires a subsequent deoxygenation step, which can add complexity and impact the overall yield.
This guide will delve into the detailed experimental procedures for each proposed route, present a comparative analysis of their advantages and disadvantages, and provide visual aids to illustrate the synthetic pathways.
Comparison of Synthetic Routes
| Parameter | Route 1: Cross-Coupling Approach | Route 2: Reformatsky-Type Reaction |
| Starting Materials | 4-Chloropyrimidine, Sodium Cyanide, Methanol | Pyrimidine-4-carboxaldehyde, Methyl Bromoacetate, Zinc |
| Key Reactions | Nucleophilic Aromatic Substitution (Cyanation), Hydrolysis, Esterification | Reformatsky Reaction, Deoxygenation |
| Number of Steps | 2 (potentially 1-pot for hydrolysis/esterification) | 2 |
| Potential Yield | Moderate to High | Moderate (deoxygenation can be low-yielding) |
| Scalability | Good | Moderate |
| Reagent Toxicity | High (use of Sodium Cyanide) | Moderate |
| Key Challenges | Handling of highly toxic cyanide. | Synthesis of pyrimidine-4-carboxaldehyde if not available; efficiency and selectivity of the deoxygenation step. |
Experimental Protocols
Route 1: Cross-Coupling Approach
This route is proposed in two main steps starting from 4-chloropyrimidine.
Step 1: Synthesis of 2-(Pyrimidin-4-yl)acetonitrile
-
Reaction Principle: A nucleophilic aromatic substitution reaction where the chloride at the 4-position of the pyrimidine ring is displaced by a cyanide ion.
-
Reagents and Materials:
-
4-Chloropyrimidine
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyrimidine (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 eq). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(pyrimidin-4-yl)acetonitrile. The product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Reaction Principle: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by in-situ esterification with methanol.
-
Reagents and Materials:
-
2-(Pyrimidin-4-yl)acetonitrile
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(pyrimidin-4-yl)acetonitrile (1.0 eq) in methanol.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
-
Route 2: Reformatsky-Type Reaction
This route is proposed in two steps starting from pyrimidine-4-carboxaldehyde.
Step 1: Synthesis of Methyl 2-hydroxy-2-(pyrimidin-4-yl)acetate
-
Reaction Principle: A Reformatsky reaction involving the formation of an organozinc reagent from methyl bromoacetate, which then adds to the carbonyl group of pyrimidine-4-carboxaldehyde.[1][2][3][4]
-
Reagents and Materials:
-
Pyrimidine-4-carboxaldehyde
-
Methyl Bromoacetate
-
Activated Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
-
Procedure:
-
Activate zinc powder by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the activated zinc powder (1.5 eq) and anhydrous THF.
-
Add a solution of pyrimidine-4-carboxaldehyde (1.0 eq) and methyl bromoacetate (1.2 eq) in anhydrous THF dropwise to the zinc suspension. A small crystal of iodine can be added to initiate the reaction.
-
Once the reaction starts (indicated by a gentle reflux), maintain the temperature and stir for 2-3 hours.
-
After completion, cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 2-hydroxy-2-(pyrimidin-4-yl)acetate.
-
Step 2: Deoxygenation of Methyl 2-hydroxy-2-(pyrimidin-4-yl)acetate
-
Reaction Principle: Removal of the hydroxyl group. A common method is the Barton-McCombie deoxygenation.
-
Reagents and Materials:
-
Methyl 2-hydroxy-2-(pyrimidin-4-yl)acetate
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Tributyltin Hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
-
Procedure:
-
Formation of the thiocarbonyl derivative: In a round-bottom flask, dissolve the β-hydroxy ester (1.0 eq) in anhydrous toluene. Add 1,1'-thiocarbonyldiimidazole (1.5 eq) and heat the mixture at 80 °C for 2-4 hours.
-
Deoxygenation: To the above mixture, add tributyltin hydride (2.0 eq) and a catalytic amount of AIBN. Reflux the mixture for 2-4 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound. Caution: Organotin compounds are toxic.
-
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to this compound.
Conclusion
Both the Cross-Coupling Approach and the Reformatsky-Type Reaction present viable, albeit not fully optimized, synthetic routes to this compound.
-
Route 1 (Cross-Coupling) is likely to be more efficient and scalable, provided that appropriate safety measures are in place for handling sodium cyanide. The two-step process is straightforward and relies on well-established reactions.
-
Route 2 (Reformatsky-Type Reaction) offers an alternative that avoids the use of highly toxic cyanide. However, the availability of the starting aldehyde and the efficiency of the final deoxygenation step are critical considerations that may affect the overall practicality of this route.
Researchers should carefully consider the availability of starting materials, their comfort level with the required reagents and reaction conditions, and the desired scale of the synthesis when choosing between these two proposed pathways. Further optimization of reaction conditions for either route could lead to improved yields and a more robust protocol for the synthesis of this important medicinal chemistry building block.
References
Benchmarking "Methyl 2-(pyrimidin-4-YL)acetate" in Synthetic Chemistry: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of optimal starting materials is a critical factor in the efficient synthesis of target molecules. This guide provides a comprehensive performance benchmark of "Methyl 2-(pyrimidin-4-YL)acetate," a key building block in medicinal chemistry, by comparing its reactivity and efficiency in various chemical transformations against relevant alternatives. The information presented is supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.
"this compound" is a versatile heterocyclic compound incorporating a pyrimidine ring, a prevalent scaffold in a wide array of biologically active compounds. Its utility in the synthesis of complex molecules, particularly in the development of novel therapeutics, is of significant interest. This guide will delve into its performance in key reactions, offering a comparative analysis with alternative pyrimidine-based starting materials.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. While "this compound" itself does not possess a typical leaving group for direct cross-coupling, its derivatives, particularly halo-substituted pyrimidines, are extensively used. The performance of these derivatives provides a benchmark against which the synthetic utility of routes starting from "this compound" can be evaluated.
For instance, in Suzuki-Miyaura coupling reactions, the reactivity of halopyrimidines is well-documented. The choice of catalyst, ligand, and base significantly impacts the reaction yield and time. A general trend observed is that the reactivity of the halogen substituent on the pyrimidine ring follows the order I > Br > Cl.
Below is a comparative table summarizing the performance of various pyrimidine derivatives in Suzuki-Miyaura cross-coupling reactions, which can serve as a reference for assessing the efficiency of synthetic pathways.
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 12 | 92 |
| 3 | 4-Iodopyrimidine | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 6 | 88 |
This table is a compilation of representative data from various sources and direct comparison should be made with caution due to variations in specific reaction conditions.
While direct cross-coupling of the acetate group is not typical, "this compound" can be a precursor to more reactive derivatives or can participate in other transformations.
Experimental Protocols
To ensure the reproducibility of the discussed transformations, detailed experimental protocols for key reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
Materials:
-
Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
To better illustrate the strategic use of "this compound" and its alternatives in synthetic workflows, the following diagrams are provided.
Caption: A logical workflow comparing synthetic routes from "this compound" versus a halopyrimidine.
Caption: A diagram illustrating the decision-making process in choosing a synthetic starting material.
Conclusion
"this compound" serves as a valuable and versatile building block in organic synthesis. While it may not be the primary choice for direct palladium-catalyzed cross-coupling reactions, its utility lies in its potential for conversion into a variety of other functionalized pyrimidines. The choice between using a pre-functionalized halopyrimidine for direct coupling and a more elaborate route starting from "this compound" will depend on the specific target molecule, desired substitution pattern, and overall synthetic strategy. This guide provides the foundational data and protocols to enable researchers to make informed decisions in their synthetic endeavors. Further research into the direct functionalization of the acetate moiety or the pyrimidine ring of this compound could open up new avenues for its application in drug discovery and materials science.
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 2-(pyrimidin-4-YL)acetate
This document provides immediate, essential safety and logistical guidance for the proper disposal of Methyl 2-(pyrimidin-4-YL)acetate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this guidance is based on general best practices for chemical waste disposal and data from structurally similar compounds. This compound should be handled as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) office for specific local regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of the pyrimidine functional group and its ester linkage, this compound should be treated with caution. Based on similar chemical structures, potential hazards may include skin, eye, and respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Check the glove manufacturer's compatibility chart. |
| Body Protection | A standard laboratory coat. A chemical-resistant apron is recommended if handling large quantities. |
| Footwear | Closed-toe, chemical-resistant shoes. |
| Respiratory | All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2] |
Chemical Waste Segregation and Storage
Proper segregation and storage are critical to prevent accidental chemical reactions and ensure safe disposal.
-
Waste Classification : This compound must be disposed of as hazardous chemical waste.[3][4] Do not dispose of it in regular trash or down the drain.[3][5]
-
Container Selection : Use a chemically compatible container with a secure, leak-proof, screw-on cap.[6] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or leaks.[7]
-
Secondary Containment : Store the waste container in a designated secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
-
Storage Location : Keep the waste container in a well-ventilated, designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, heat sources, and ignition sources.[8]
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe collection and disposal of this compound waste.
-
Designate a Waste Container : Select a suitable container as described in the section above.
-
Label the Container : Before adding any waste, affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
An accurate estimation of the concentration and quantity of the waste.
-
The date when waste is first added.[3]
-
The name and contact information of the principal investigator.[3]
-
Appropriate hazard pictograms (e.g., irritant, potentially toxic).
-
-
Transferring Waste :
-
Contaminated Lab Supplies :
-
Empty Containers :
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste.[7]
-
-
Requesting Disposal :
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect Yourself : Wear the appropriate PPE as listed in the table above.
-
Containment : Prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.
-
Cleanup :
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[8]
-
-
Decontamination : Clean the spill area with a suitable solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
-
Reporting : Report the incident to your laboratory supervisor and the EHS office, as per institutional policy.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Methyl 2-(pyrimidin-4-YL)acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(pyrimidin-4-YL)acetate. The following procedures are based on established best practices for handling similar pyrimidine derivatives in a laboratory setting. It is imperative to always consult a specific Safety Data Sheet (SDS) for the compound if available and adhere to your institution's safety protocols.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound:
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1][2][3] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected before use.[1][2] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and personal clothing.[4][5] |
| Respiratory | Respirator | Use only in a well-ventilated area or outdoors.[6] If ventilation is inadequate, a NIOSH-approved respirator is necessary, especially if dust or aerosols may be generated.[2] |
| General Lab Attire | Long Pants & Closed-Toe Shoes | This is a standard and essential laboratory practice for general safety.[3][4] |
Operational Plan for Handling
A systematic approach is crucial for personal and environmental safety when working with this compound.
Handling:
-
Avoid contact with skin, eyes, and personal clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Avoid breathing fumes, dust, or vapors.[6]
-
Use only with adequate ventilation, such as a chemical fume hood.[6][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][9]
-
Ground/bond container and receiving equipment to prevent static discharge.[9][10]
Storage:
-
Store in a tightly-closed container when not in use.[6]
-
Store away from incompatible substances such as strong oxidizing agents, acids, and bases.[8][9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, sealed, and properly labeled container.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with federal, state, and local laws.[6][8][9]
-
Prohibition: Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[6][7]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[6]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[6][9]
-
Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[6]
Spill Management Protocol:
In the event of a spill, immediate and decisive action is required to mitigate risks.
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.[4][7]
-
Ventilate: If it is safe to do so, increase ventilation in the area.[7]
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads or other inert material to contain the substance. Do not use combustible materials like paper towels.[7] For solid spills, carefully sweep up the material.
-
Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.[4][7]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[7][12]
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[7]
Caption: Workflow for handling a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. aglayne.com [aglayne.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
